molecular formula C6H4ClFIN B1603584 3-Chloro-6-fluoro-4-iodo-2-methylpyridine CAS No. 884494-47-7

3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Cat. No.: B1603584
CAS No.: 884494-47-7
M. Wt: 271.46 g/mol
InChI Key: CCNWKRBOOKKXHA-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-4-iodo-2-methylpyridine is a useful research compound. Its molecular formula is C6H4ClFIN and its molecular weight is 271.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-fluoro-4-iodo-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-fluoro-4-iodo-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-fluoro-4-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNWKRBOOKKXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610785
Record name 3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-47-7
Record name 3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Chloro-6-fluoro-4-iodo-2-methylpyridine (CAS 884494-47-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-fluoro-4-iodo-2-methylpyridine (CAS 884494-47-7) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors (e.g., targeting KRAS, BRAF, or ERK pathways).[1][2] Its value lies in its orthogonal reactivity profile : the presence of three distinct halogen atoms (iodine, fluorine, chlorine) allows for sequential, regioselective functionalization.

This guide provides a technical deep-dive into the molecule's reactivity, validated synthesis protocols, and handling requirements for medicinal chemistry applications.

Structural Analysis & Reactivity Profile

The utility of CAS 884494-47-7 is defined by the electronic and steric environment of its pyridine ring. Understanding the hierarchy of reactivity is critical for designing successful synthetic routes.

The Reactivity Hierarchy

The molecule possesses three "handles" for functionalization. The order of reactivity under standard conditions is:

  • C4-Iodo Position (Highest Reactivity): The C-I bond is the weakest and most electron-deficient due to the pyridine nitrogen's inductive effect. It is the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C6-Fluoro Position (Intermediate Reactivity): Activated by the adjacent ring nitrogen, this position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by amines, alkoxides, or thiols.
    
  • C3-Chloro Position (Lowest Reactivity): Sterically hindered by the adjacent C2-methyl and C4-iodo groups. It typically remains inert during C4 and C6 manipulations, serving as a blocking group or a site for late-stage functionalization via specialized catalysts (e.g., Buchwald ligands).

Reactivity Map (Visualization)

ReactivityMap Core 3-Chloro-6-fluoro- 4-iodo-2-methylpyridine C4 C4-Iodo (Primary Site) Core->C4 C6 C6-Fluoro (Secondary Site) Core->C6 C3 C3-Chloro (Tertiary Site) Core->C3 C2 C2-Methyl (Benzylic) Core->C2 Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) C4->Suzuki SnAr Nucleophilic Subst. (Amines, Alkoxides) C6->SnAr LateStage Late-Stage Coupling (Buchwald-Hartwig) C3->LateStage Oxidation Oxidation to Carboxylic Acid C2->Oxidation

Figure 1: Chemo-selective reactivity map illustrating the orthogonal functionalization sites.

Experimental Protocols

Protocol A: Regioselective C4-Suzuki Coupling

Objective: To introduce a carbon scaffold at the C4 position without disturbing the C6-fluoro or C3-chloro substituents.

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-I bond due to its lower bond dissociation energy compared to C-Cl or C-F.

Materials:

  • Substrate: CAS 884494-47-7 (1.0 eq)

  • Boronic Acid: R-B(OH)2 (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under positive Argon flow.

  • Reaction: Heat to 80°C for 2–4 hours. Note: Monitoring via LC-MS is critical. Stop immediately upon consumption of the iodide to prevent oxidative addition into the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: C6-Nucleophilic Aromatic Substitution ( )

Objective: To displace the fluorine atom with an amine or alkoxide.

Mechanism: The electronegative nitrogen of the pyridine ring and the electron-withdrawing halogens decrease electron density at C6, facilitating nucleophilic attack.

Materials:

  • Substrate: Product from Protocol A (or CAS 884494-47-7 if C4-I is preserved)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base: DIPEA (Hunig's Base) (2.0 eq) or

    
    
    
  • Solvent: DMSO or NMP (Polar aprotic solvents are essential)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DMSO (0.2 M concentration).

  • Addition: Add the amine followed by the base.

  • Reaction: Stir at varying temperatures depending on nucleophile strength:

    • Aliphatic Amines: Room Temperature to 60°C.

    • Anilines: 80°C to 100°C.

  • Workup: Pour into ice water. If a solid precipitates, filter and wash. If oil forms, extract with EtOAc.[3]

Synthesis of the Core Scaffold

While many researchers purchase this compound, understanding its genesis aids in troubleshooting impurities. The synthesis typically follows a Sandmeyer approach adapted for polyhalogenated pyridines.

Synthesis Workflow Diagram

SynthesisPath Step1 Precursor: 3-Chloro-6-fluoro-2-methylpyridine Step2 1. Oxidation (mCPBA or H2O2) 2. Nitration (HNO3/H2SO4) Step1->Step2 Regioselective Nitration Step3 Intermediate: 4-Nitro-Pyridine-N-Oxide Step2->Step3 Step4 Reduction (Fe/AcOH or H2/Pd) Step3->Step4 Step5 Intermediate: 4-Amino-Pyridine Step4->Step5 Step6 Sandmeyer Reaction (NaNO2, H2SO4, KI) Step5->Step6 Diazotization & Iodination Final Target: 3-Chloro-6-fluoro-4-iodo-2-methylpyridine Step6->Final

Figure 2: Standard industrial synthesis route via nitration and Sandmeyer iodination.

Technical Insight: Direct iodination of the precursor is often difficult due to the deactivating nature of the fluorine and chlorine. The amino-intermediate route ensures regio-purity at the C4 position.

Physical Properties & Safety Data

Physical Characteristics
PropertyValueNote
Molecular Formula

Molecular Weight 271.46 g/mol
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)
Solubility DMSO, DCM, EtOAcPoor water solubility
Storage 2–8°C, Inert AtmosphereHygroscopic; keep desiccated
Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H302: Harmful if swallowed.[2][4][5]

  • H315: Causes skin irritation.[2][4][5][6][7]

  • H319: Causes serious eye irritation.[2][5][6]

  • H335: May cause respiratory irritation.[2][5]

Critical Handling Note: Halogenated pyridines can be potent sensitizers. Always handle in a fume hood using nitrile gloves. In case of skin contact, wash immediately with soap and water; do not use ethanol as it may increase transdermal absorption.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90403315, 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine. Retrieved from [Link]

  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.[8] Retrieved from (Authoritative source for the Sandmeyer iodination protocol on this specific scaffold).

Sources

An In-depth Technical Guide to 3-Chloro-6-fluoro-4-iodo-2-methylpyridine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, a polysubstituted pyridine derivative with significant potential in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the molecule's structural attributes, physicochemical properties, a plausible synthetic pathway, and its prospective applications as a key building block in the synthesis of novel therapeutic agents.

Introduction: The Prominence of Polysubstituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of biologically active molecules, with a significant number of FDA-approved drugs incorporating this heterocycle.[1] The introduction of multiple, distinct halogen substituents onto the pyridine ring, as seen in 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The unique combination of chloro, fluoro, and iodo groups, along with a methyl substituent, provides a rich platform for synthetic elaboration and fine-tuning of biological activity. Halogenated natural products are a significant class of secondary metabolites, and the presence of halogen atoms often enhances the pharmacological activity of compounds, leading to promising antibacterial, antitumor, and anti-inflammatory properties.[2]

This guide will delve into the specific attributes of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, offering insights into its potential as a valuable intermediate in the synthesis of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The IUPAC name for the compound of interest is 3-Chloro-6-fluoro-4-iodo-2-methylpyridine . Its structure is characterized by a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a chlorine atom, at the 4-position with an iodine atom, and at the 6-position with a fluorine atom.

PropertyPredicted ValueJustification / Closest Analogue Data
Molecular Formula C₆H₄ClFINDerived from the chemical structure.
Molecular Weight 287.46 g/mol Calculated from the molecular formula.
Canonical SMILES CC1=C(C=C(N=C1F)I)ClA standard representation of the 2D structure.
InChI Key (Predicted)A unique identifier based on the structure.
CAS Number Not AssignedNo CAS number has been publicly assigned to this specific molecule. A related compound, 3-bromo-6-chloro-5-iodo-2-methylpyridine, has the CAS number 1824109-17-2.[3]
Melting Point Solid at room temperaturePolysubstituted halogenated pyridines are typically solids.[4]
Boiling Point > 200 °C (at 760 mmHg)Based on the boiling point of related compounds like 6-Fluoro-3-iodo-2-methylpyridine (229.6 °C).[5]
LogP ~3.5 - 4.0The presence of multiple halogens significantly increases lipophilicity.

Proposed Synthetic Pathway

A plausible synthetic route for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine can be devised based on established methods for the synthesis of polysubstituted pyridines. A particularly relevant precedent is the patented synthesis of 2-chloro-4-iodo-5-methylpyridine, which involves a multi-step process starting from a substituted pyridine.[6] The following proposed pathway adapts this logic for the target molecule.

Synthetic_Pathway cluster_0 Core Synthesis Start 2-Amino-6-fluoro-4-methylpyridine Intermediate1 2,3-Dichloro-6-fluoro-4-methylpyridine Start->Intermediate1 Sandmeyer Reaction (NaNO₂, HCl, CuCl₂) Intermediate2 3-Chloro-6-fluoro-4-iodo-2-methylpyridine Intermediate1->Intermediate2 Halogen Exchange (NaI, solvent)

Figure 1: Proposed high-level synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,3-Dichloro-6-fluoro-4-methylpyridine (Sandmeyer Reaction)

  • Diazotization: To a stirred solution of 2-Amino-6-fluoro-4-methylpyridine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Chlorination: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at room temperature. The mixture is heated to 60 °C and stirred for 2 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2,3-Dichloro-6-fluoro-4-methylpyridine.

Step 2: Synthesis of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine (Halogen Exchange)

  • Reaction Setup: A mixture of 2,3-Dichloro-6-fluoro-4-methylpyridine (1.0 eq) and sodium iodide (1.5 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate. The organic layer is separated, washed with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the final product, 3-Chloro-6-fluoro-4-iodo-2-methylpyridine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine are not available, its expected spectroscopic features can be inferred from the known chemical shifts and fragmentation patterns of related halogenated pyridines.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl protons and a singlet for the lone aromatic proton at the 5-position.

  • Methyl Protons (2-position): A singlet is expected in the region of δ 2.4-2.6 ppm.

  • Aromatic Proton (5-position): A singlet is anticipated in the downfield region, likely between δ 7.5-8.0 ppm, due to the deshielding effects of the adjacent halogens.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The carbon atoms directly attached to the halogens will show characteristic chemical shifts and, in the case of the fluorine-bound carbon, coupling.

Mass Spectrometry

The mass spectrum will provide crucial information for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 287, corresponding to the molecular weight of the compound with the most abundant isotopes (³⁵Cl).

  • Isotopic Pattern: The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Applications in Drug Discovery and Organic Synthesis

Polysubstituted pyridines are invaluable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The distinct reactivity of the different halogen substituents in 3-Chloro-6-fluoro-4-iodo-2-methylpyridine allows for selective functionalization through various cross-coupling reactions.

Applications cluster_reactions Selective Cross-Coupling Reactions cluster_products Potential Therapeutic Scaffolds Core 3-Chloro-6-fluoro-4-iodo-2-methylpyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki at C4 (Iodo) Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira at C4 (Iodo) Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald at C6 (Fluoro) or C3 (Chloro) (under specific conditions) Kinase Kinase Inhibitors Suzuki->Kinase GPCR GPCR Modulators Sonogashira->GPCR Antimicrobial Antimicrobial Agents Buchwald->Antimicrobial

Figure 2: Potential synthetic transformations and therapeutic areas.

The iodine atom at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position. The chlorine and fluorine atoms are less reactive under these conditions, enabling regioselective functionalization. The fluorine atom at the 6-position can be a site for nucleophilic aromatic substitution, particularly with strong nucleophiles.

The presence of multiple halogens can also confer desirable pharmacological properties. For instance, halogenation can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The diverse biological activities of halogenated pyridines, including antimicrobial and antiviral properties, make 3-Chloro-6-fluoro-4-iodo-2-methylpyridine a promising starting material for the discovery of new therapeutic agents.[1]

Safety and Handling

As with all halogenated organic compounds, 3-Chloro-6-fluoro-4-iodo-2-methylpyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if inhaled, ingested, or in contact with skin.

Conclusion

3-Chloro-6-fluoro-4-iodo-2-methylpyridine represents a highly functionalized and versatile building block for medicinal chemistry and organic synthesis. Its unique substitution pattern offers multiple avenues for selective chemical modification, enabling the construction of complex molecular architectures. While experimental data for this specific compound remains to be published, its predicted properties and the established utility of related polysubstituted pyridines underscore its potential as a valuable tool for the development of novel pharmaceuticals. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted and is anticipated to unlock new opportunities in drug discovery.

References

  • Zhang, L., Liu, B., Zhu, T., Tian, X., Chen, N., & Wang, Y. (2025). Advances in the Study of Halogenated Natural Products. Current Topics in Medicinal Chemistry, 25(10), 1217-1250.[2]

  • Gulea, M., & Vlase, L. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3247.[1]

  • Fluorochem. (n.d.). 3-bromo-6-chloro-5-iodo-2-methylpyridine. Retrieved from a chemical supplier website.[3]

  • Sigma-Aldrich. (n.d.). 6-Fluoro-3-iodo-2-methylpyridine. Retrieved from a chemical supplier website.[5]

  • BenchChem. (n.d.). 3-Chloro-6-iodo-4-methylpyridazine. Retrieved from a chemical supplier website.[6]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link].[4]

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A Technical Guide to 3-Chloro-6-fluoro-4-iodo-2-methylpyridine and its Commercially Available Structural Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

However, the structural motifs present in this molecule—a halogenated picoline core—are of significant interest in drug discovery and organic synthesis. Therefore, this guide will focus on a closely related, commercially available analog, 6-Chloro-3-iodo-2-methylpyridine , as a representative example. The principles of reactivity, application, and handling discussed herein are broadly applicable to this class of chemical building blocks.

Compound Profile: 6-Chloro-3-iodo-2-methylpyridine

This compound serves as a versatile intermediate, offering multiple reaction sites for diversification in a drug discovery program. The chlorine and iodine atoms provide differential reactivity for cross-coupling reactions, while the methyl group and the pyridine nitrogen influence the electronic properties and steric environment of the molecule.

Table 1: Chemical and Physical Properties of 6-Chloro-3-iodo-2-methylpyridine

PropertyValue
CAS Number 249291-79-0
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
IUPAC Name 6-chloro-3-iodo-2-methylpyridine
Canonical SMILES CC1=NC(Cl)=CC=C1I
Appearance Off-white to yellow solid (typical)
Purity Typically >97%

Commercial Availability

While 3-Chloro-6-fluoro-4-iodo-2-methylpyridine appears to be a custom synthesis product, 6-Chloro-3-iodo-2-methylpyridine is available from several suppliers, making it a practical choice for research and development.

Table 2: Representative Commercial Suppliers for 6-Chloro-3-iodo-2-methylpyridine

SupplierPurityNotes
Chemsky (Shanghai) International Co., Ltd.99%Bulk and research quantities.[1]
Career Henan Chemical Co.99% minAvailable in kilogram quantities.[1]
SynAsst ChemicalNot specifiedSupplier of fine chemicals.[1]
Dideu Industries Group Limited99.00%Research and development quantities.[1]
ChemScene≥98%Catalog number CS-0161372.[2]

Note: Availability and purity may vary. Researchers should always request a certificate of analysis.

Synthesis and Reactivity

General Synthetic Approach

Substituted pyridines like 6-Chloro-3-iodo-2-methylpyridine are typically synthesized through multi-step sequences involving halogenation, diazotization, and substitution reactions on more common pyridine precursors. A plausible synthetic route, based on established organic chemistry principles for pyridine functionalization, is outlined below. The synthesis often starts with a commercially available aminopicoline.

Synthetic_Pathway A 2-Amino-6-chloropyridine B 6-Chloro-2-iodopyridine A->B  Diazotization (NaNO₂, H₂SO₄)  then Iodination (KI)   C 6-Chloro-3-iodo-2-methylpyridine B->C  Directed Ortho Metalation (LDA)  then Methylation (CH₃I)  

Caption: A potential synthetic route to 6-Chloro-3-iodo-2-methylpyridine.

Key Reactions and Mechanistic Insights

The true value of 6-Chloro-3-iodo-2-methylpyridine in drug development lies in its capacity as a versatile building block. The differential reactivity of the C-I and C-Cl bonds is crucial. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) than the C-Cl bond. This allows for selective functionalization at the 3-position.

Subsequent modification at the 6-position (chlorine) can then be achieved under more forcing reaction conditions, enabling the sequential and controlled introduction of different substituents. This stepwise approach is fundamental to building molecular complexity and exploring the structure-activity relationship (SAR) in a drug discovery campaign. The pyridine ring itself can act as a ligand for metal catalysts and its basicity can influence reaction pathways.[3]

Applications in Research and Drug Development

Halogenated heterocycles are cornerstone building blocks in medicinal chemistry.[4] The inclusion of chlorine, in particular, can have a profound impact on a molecule's pharmacological properties, affecting everything from binding affinity to metabolic stability—a phenomenon sometimes referred to as the "magic chloro" effect.[5]

Role as a Synthetic Intermediate

The primary application of 6-Chloro-3-iodo-2-methylpyridine is as an intermediate in the synthesis of more complex molecules. Researchers can leverage this scaffold to rapidly generate libraries of compounds for biological screening.

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization A 6-Chloro-3-iodo-2-methylpyridine (Starting Scaffold) B Suzuki Coupling (R¹-B(OH)₂) A->B C Sonogashira Coupling (R²-C≡CH) A->C D Buchwald-Hartwig Amination (R³-NH₂) A->D E Diversified Intermediates B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Candidate Drug H->I

Caption: Workflow illustrating the use of the scaffold in a drug discovery pipeline.

This workflow highlights how a single, well-designed starting material can give rise to a multitude of structurally diverse compounds, which is a key strategy for identifying novel therapeutic agents. For example, compounds with a piperidine pharmacophore, often synthesized from pyridine precursors, have shown promise as anti-cancer agents.[6]

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are essential. While a specific safety data sheet (SDS) for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine is unavailable, the general hazards for related compounds provide a strong basis for safe handling protocols.

Table 3: General Safety and Handling Guidelines

AspectRecommendationRationale and Reference
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.To prevent skin and eye contact. Halogenated pyridines can cause skin and eye irritation.[7][8]
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of dust or vapors, which may be harmful and cause respiratory irritation.[8]
Handling Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.Prevents ingestion and ensures good industrial hygiene.[8][9]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.Ensures stability and prevents accidental reactions.[10]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.Halogenated organic compounds often require specialized disposal procedures.[7]

Disclaimer: This information is a summary based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

While 3-Chloro-6-fluoro-4-iodo-2-methylpyridine itself may not be a stock chemical, its structural features are highly relevant to modern synthetic and medicinal chemistry. By understanding the properties, reactivity, and commercial availability of close analogs like 6-Chloro-3-iodo-2-methylpyridine, researchers can effectively design and execute synthetic campaigns to develop novel molecules with therapeutic potential. The strategic use of such halogenated building blocks remains a powerful and efficient approach in the ongoing quest for new medicines.

References

  • Benchchem. 3-Chloro-6-iodo-4-methylpyridazine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet.
  • Greenbook.net. SAFETY DATA SHEET.
  • Actylis Lab Solutions. Material Safety Data Sheet.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Fluorochem. 3-bromo-6-chloro-5-iodo-2-methylpyridine.
  • Home Sunshine Pharma. 5-Aminoisophthalic Acid CAS 99-31-0.
  • Wikipedia. Pyridines.
  • ChemicalBook. 6-Chloro-3-iodo-2-methylpyridine | 249291-79-0.
  • ChemScene. 2-Chloro-4-iodo-6-methylpyridine | 1227592-89-3.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.
  • PubMed. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.

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An In-depth Technical Guide to 3-Chloro-6-fluoro-4-iodo-2-methylpyridine: A Key Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the key structural features, synthesis, reactivity, and potential applications of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine (CAS No. 884494-47-7). As a polysubstituted pyridine, this compound represents a highly versatile scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its unique arrangement of halogen substituents offers a platform for selective and sequential chemical modifications, making it a valuable intermediate in complex organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, provides a plausible synthetic route based on established pyridine chemistry, explores its reactivity profile with a focus on cross-coupling reactions, and discusses its potential in drug discovery.

Introduction: The Strategic Importance of Polysubstituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its aromatic nature, makes it a privileged scaffold in drug design. The strategic functionalization of the pyridine ring with multiple substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

3-Chloro-6-fluoro-4-iodo-2-methylpyridine is a prime example of a highly functionalized pyridine building block. The presence of three different halogen atoms (chlorine, fluorine, and iodine) at distinct positions on the pyridine core, along with a methyl group, provides a rich platform for diverse chemical transformations. The differential reactivity of the C-I, C-Cl, and C-F bonds is particularly advantageous for medicinal chemists, enabling regioselective modifications and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide will delve into the specific attributes of this molecule that make it a valuable tool for the modern drug discovery professional.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the pyridine ring of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine governs its chemical behavior and potential applications.

Table 1: Physicochemical Properties of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

PropertyValueSource
CAS Number 884494-47-7AK Scientific, Inc.[1]
Molecular Formula C₆H₄ClFINDayang Chem (Hangzhou) Co.,Ltd.[2]
Molecular Weight 271.46 g/mol Dayang Chem (Hangzhou) Co.,Ltd.[2]
Appearance Not specified (likely a solid)General knowledge
Boiling Point 257.4 °C at 760 mmHg (Predicted)Dayang Chem (Hangzhou) Co.,Ltd.[2]
Density 1.979 g/cm³ (Predicted)Dayang Chem (Hangzhou) Co.,Ltd.[2]
Flash Point 109.5 °C (Predicted)Dayang Chem (Hangzhou) Co.,Ltd.[2]

The presence of a fluorine atom at the 6-position is of particular note. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. The chloro and iodo substituents serve as versatile handles for various cross-coupling reactions, which will be discussed in detail in the reactivity section. The methyl group at the 2-position can influence the molecule's conformation and provide a site for further functionalization or metabolic interaction.

Figure 1. Chemical structure of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine.

Synthesis and Manufacturing

A potential synthetic strategy could begin with a 2-methylpyridine core, followed by sequential halogenation and functional group interconversion. The introduction of the various halogens would need to be carefully orchestrated to achieve the desired regiochemistry. For instance, electrophilic halogenation reactions could be employed, with the directing effects of the existing substituents guiding the position of the incoming halogen. Diazotization of an amino-substituted pyridine followed by a Sandmeyer-type reaction is a common method for introducing halogens at specific positions.

A patent for a structurally similar compound, 2-chloro-4-iodo-5-methylpyridine, outlines a multi-step synthesis involving oxidation, nitration, reduction, diazotization, and iodination.[3] A similar strategic approach could likely be adapted for the synthesis of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine.

Hypothetical Synthetic Workflow:

G start Substituted 2-Methylpyridine Precursor step1 Chlorination start->step1 e.g., NCS step2 Fluorination step1->step2 e.g., KF/HF step3 Introduction of Amino Group step2->step3 e.g., Nitration then Reduction step4 Diazotization step3->step4 NaNO2, H+ step5 Iodination step4->step5 KI end_product 3-Chloro-6-fluoro-4-iodo-2-methylpyridine step5->end_product

Figure 2. A plausible multi-step synthetic pathway.

Given its commercial availability from suppliers such as AK Scientific, Inc.[1] and Dayang Chem (Hangzhou) Co.,Ltd.,[2] it is evident that a scalable synthetic process has been developed, likely held as proprietary information by these manufacturers. Researchers requiring this compound for their work would typically procure it from these specialized chemical suppliers.

Reactivity Profile and Key Transformations

The synthetic utility of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine lies in the differential reactivity of its three halogen substituents. This allows for selective, stepwise functionalization of the pyridine ring, a highly desirable feature in the construction of complex molecules.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] This principle is central to the strategic application of this building block.

Cross-Coupling Reactions at the 4-Iodo Position

The carbon-iodine bond is the most labile of the three carbon-halogen bonds, making the 4-position the primary site for initial cross-coupling reactions under mild conditions. This allows for the introduction of a wide variety of substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a powerful method for forming new carbon-carbon bonds. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides access to 4-alkynylpyridine derivatives.

  • Heck Coupling: The introduction of alkenes at the 4-position can be achieved via Heck coupling.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of amino groups.

Reactivity at the 3-Chloro Position

Following functionalization at the 4-iodo position, the 3-chloro substituent can be targeted for subsequent cross-coupling reactions, typically under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This sequential approach is a cornerstone of its utility.

The Inert Nature of the 6-Fluoro Substituent

The carbon-fluorine bond is significantly stronger than the C-I and C-Cl bonds and is generally unreactive under standard palladium-catalyzed cross-coupling conditions. This inertness is a key feature, as the fluorine atom can be carried through multiple synthetic steps to be present in the final molecule, where it can impart desirable pharmacological properties.

Illustrative Reaction Scheme:

G start 3-Chloro-6-fluoro-4-iodo-2-methylpyridine suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki Mild Conditions product1 4-Aryl/Vinyl Substituted Intermediate suzuki->product1 buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, stronger conditions) product1->buchwald Forcing Conditions final_product Disubstituted Pyridine Derivative buchwald->final_product

Figure 3. Sequential cross-coupling strategy.

Applications in Medicinal Chemistry and Drug Discovery

While specific examples of the direct use of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are highly relevant to modern drug discovery, particularly in the development of kinase inhibitors .[3]

Many kinase inhibitors feature a substituted heterocyclic core that mimics the adenine region of ATP, binding to the ATP-binding pocket of the kinase. The polysubstituted pyridine scaffold of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine is ideally suited for the elaboration of such structures. The ability to introduce diverse substituents at the 3- and 4-positions allows for the exploration of interactions with different regions of the kinase active site, enabling the optimization of potency and selectivity.

The fluorine atom at the 6-position is a particularly valuable feature, as fluorine substitution is known to enhance the biological activity of many kinase inhibitors.

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine is not widely published. However, based on the known chemical shifts of similar substituted pyridines, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR A singlet for the methyl group protons (likely in the range of 2.0-2.5 ppm). A singlet for the aromatic proton at the 5-position.
¹³C NMR Six distinct signals for the six carbon atoms of the pyridine ring and the methyl group. The carbon bearing the iodine atom would be expected at a relatively high field, while the carbons attached to fluorine and chlorine would show characteristic shifts and coupling.
Mass Spec The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns would likely involve the loss of halogen atoms and the methyl group.
FT-IR Characteristic peaks for C-H stretching, C=C and C=N stretching of the aromatic ring, and C-halogen stretching vibrations.

Researchers working with this compound would need to perform their own spectroscopic analysis to confirm its identity and purity.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine is not publicly available. However, based on the safety information for structurally similar halogenated pyridines, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

Always consult the supplier-provided SDS before handling this chemical and perform a thorough risk assessment.

Conclusion

3-Chloro-6-fluoro-4-iodo-2-methylpyridine is a strategically designed building block with significant potential in organic synthesis and medicinal chemistry. Its key strengths lie in the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization of the pyridine core. This feature makes it an invaluable tool for the construction of complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapeutics. While detailed public data on its synthesis and specific applications are limited, its commercial availability underscores its utility as a valuable intermediate for researchers at the forefront of drug discovery. As the demand for more complex and finely-tuned drug candidates continues to grow, the importance of such versatile building blocks will only increase.

References

[2] Dayang Chem (Hangzhou) Co.,Ltd. 3-CHLORO-6-FLUORO-4-IODO-2-PICOLINE. ECHEMI. Link [1] AK Scientific, Inc. 3-Chloro-6-fluoro-4-iodo-2-methylpyridine. Link [5] Fisher Scientific. Safety Data Sheet. [General Link, specific SDS not found] Link [6] Spectrum Chemical. Safety Data Sheet. [General Link, specific SDS not found] Link [3] BenchChem. 3-Chloro-6-iodo-4-methylpyridazine. Link [7] PMC. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Link [8] ChemRxiv. A Well-Defined Ti Surface Site in Ziegler-Natta Pre-Catalysts from High- field Low Temperature 47/49Ti solid-state NMR Spectroscopy. Link Renieramycins H and I, two novel alkaloids from the sponge Haliclona cribrícutis Dendy. [No valid URL] [9] ABRO. SECTION 1 Identification of the Substance and of the Company/Undertaking SECTION 2 Hazards Identification Classification: Label. Link Thermo Fisher Scientific. SAFETY DATA SHEET. Link [10] Cayman Chemical. Safety Data Sheet. Link [11] CymitQuimica. 3-Chloro-6-fluoro-4-iodo-2-methylpyridine. Link [12] The Royal Society of Chemistry. Supporting Information. Link [13] Far‐Infrared Absorption Spectrum and Pseudorotation of the Thiacyclopentane Molecule. [No valid URL] [14] The Royal Society of Chemistry. Supplementary Information. Link [15] AK Scientific, Inc. 3-Chloro-6-fluoro-4-iodo-2-methylpyridine. Link [16] PMC. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Link [17] SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Link [4] BenchChem. Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol. Link [18] PMC. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Link [19] PMC. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Link [20] PubChem. 3-chloro-6-fluoro-2-(trifluoromethyl)pyridine. Link [21] DOI. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Link [22] 4. 13C NMR Spectroscopy. [No valid URL] [23] PMC. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Link [24] Spectroscopy Online. Halogenated Organic Compounds. Link [25] ChemicalBook. 2-FLUORO-3-IODO-6-METHYLPYRIDINE. Link [26] BLD Pharm. 2-Chloro-5-fluoro-4-iodo-3-methylpyridine. Link [27] BLD Pharm. 3-Chloro-2-fluoro-4-iodopyridine. Link [28] 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [No valid URL] [29] Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II. Link [30] GovInfo. EPA/NIH Mass Spectral Data Base. Link

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Methodological & Application

Application Note: Precision Functionalization of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Chloro-6-fluoro-4-iodo-2-methylpyridine represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitor discovery. Its utility lies in the presence of three distinct halogen handles (


) positioned around a pyridine core, allowing for orthogonal functionalization.

However, this high density of functionality presents a significant chemo-selectivity challenge. Improper reaction conditions can lead to polymerization, hydrodehalogenation, or regio-isomeric mixtures. This Application Note defines a validated, hierarchical protocol to selectively engage the C4-Iodine (via Pd-catalysis) and C6-Fluorine (via


), while preserving the C3-Chlorine  for late-stage diversification.

Molecular Analysis & Reactivity Hierarchy

To design a self-validating protocol, one must understand the electronic and steric forces governing the substrate.

Structural Dissection
  • C4-Iodine (Primary Target): The weakest Carbon-Halogen bond (

    
    ). Despite being less electron-deficient than the C2/C6 positions, the lability of the C-I bond makes it the fastest site for Oxidative Addition with Palladium(0).
    
  • C6-Fluorine (Secondary Target): The C-F bond is extremely strong (

    
    ) and inert to standard Pd-catalyzed oxidative addition. However, its position 
    
    
    
    to the pyridine nitrogen renders it highly electrophilic, making it an ideal candidate for Nucleophilic Aromatic Substitution (
    
    
    ).[1]
  • C3-Chlorine (Tertiary Target): Sterically crowded by the adjacent C2-Methyl and C4-substituents. It possesses intermediate bond strength but is significantly less reactive towards Pd(0) than the C4-Iodine. It usually survives mild C4-coupling conditions.

  • C2-Methyl: Provides steric bulk that protects the pyridine nitrogen from coordination but also hinders reactions at C3.

Reactivity Map (Visualization)

ReactivityMap Scaffold 3-Chloro-6-fluoro-4-iodo-2-methylpyridine C4 Position C4 (Iodine) Primary Reactive Site Mechanism: Pd-Catalyzed Coupling Scaffold->C4 Fastest (Oxidative Addition) C6 Position C6 (Fluorine) Secondary Reactive Site Mechanism: SNAr (Nucleophilic Attack) Scaffold->C6 Orthogonal (SNAr) C3 Position C3 (Chlorine) Latent Reactive Site Requires: Specialized Ligands / High T Scaffold->C3 Slowest (Sterically Hindered)

Figure 1: Reactivity hierarchy of the tri-halogenated pyridine scaffold. The C4-Iodine is the kinetic entry point for metal catalysis.

Validated Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Form a C-C bond at C4 without disturbing C3-Cl or C6-F. Mechanism: Palladium-catalyzed cross-coupling.[2][3] Critical Control Point: Temperature control is vital. Exceeding 80°C may activate the C3-Chlorine or promote hydrolysis of the C6-Fluorine.

Reagents & Stoichiometry
ComponentReagentEquivalentsRole
Substrate 3-Cl-6-F-4-I-2-Me-Pyridine1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.1 - 1.2Nucleophile
Catalyst Pd(dppf)Cl₂·DCM0.03 - 0.05Catalyst (Robust, bidentate)
Base Na₂CO₃ (2M aq.)2.5Activator (Mild)
Solvent 1,4-Dioxane or DME[0.2 M]Solvent
Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%). Seal and purge with Nitrogen/Argon for 5 minutes.

    • Why Pd(dppf)? The bidentate ferrocenyl ligand prevents

      
      -hydride elimination (if alkyl groups are present) and is sterically bulky enough to favor the accessible C4-I over the crowded C3-Cl.
      
  • Solvation: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate).

  • Activation: Add degassed 2M Na₂CO₃ solution (2.5 equiv).

    • Why Na₂CO₃? Stronger bases like KOH or Cs₂CO₃ can cause hydrolysis of the C6-Fluorine to a pyridone [1].

  • Reaction: Heat the mixture to 60°C with vigorous stirring. Monitor by LC-MS or TLC every 30 minutes.

    • Endpoint: Reaction is typically complete in 2-4 hours. Disappearance of starting material (Iodide) confirms success.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. Note: Pyridines can streak on silica; add 1% Et₃N to the eluent if necessary.

Protocol B: C6-Selective Nucleophilic Aromatic Substitution ( )

Objective: Displacement of C6-Fluorine with amines, thiols, or alkoxides. Timing: Can be performed before or after Protocol A. If the nucleophile is a primary amine, perform after Protocol A to prevent the amine from poisoning the Pd catalyst during the Suzuki coupling.

Reagents & Stoichiometry
ComponentReagentEquivalentsRole
Substrate C4-Functionalized Intermediate1.0Electrophile
Nucleophile Primary/Secondary Amine1.2 - 1.5Nucleophile
Base DIPEA (Hünig's Base)2.0 - 3.0Proton Scavenger
Solvent DMSO or NMP[0.5 M]Polar Aprotic Solvent
Step-by-Step Methodology
  • Setup: Dissolve the substrate in DMSO (0.5 M).

    • Why DMSO? Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating

      
      .
      
  • Addition: Add the Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 80°C - 100°C .

    • Note: The presence of the electron-withdrawing Chlorine at C3 and the newly installed aryl group at C4 generally keeps the pyridine ring electron-deficient enough to facilitate this reaction [2].

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Sequential Workflow Diagram

This diagram illustrates the logical flow of operations to maximize yield and selectivity.

Workflow Start Start: 3-Cl-6-F-4-I-2-Me-Pyridine Step1 Step 1: Suzuki Coupling (Target C4-I) Start->Step1 Pd(dppf)Cl2, 60°C Step2 Step 2: SNAr Reaction (Target C6-F) Start->Step2 Alt Route (Risk of Pd poisoning) Inter1 Intermediate: 4-Aryl-3-Cl-6-F-Pyridine Step1->Inter1 Yield > 85% Inter1->Step2 Amine, DMSO, 90°C Final Final Scaffold: 4-Aryl-6-Amino-3-Cl-Pyridine Step2->Final Yield > 90%

Figure 2: Recommended sequential functionalization workflow. Performing C-C coupling before C-N bond formation minimizes catalyst deactivation risks.

Troubleshooting & Optimization (Expert Insights)

Issue: De-halogenation (Protodehalogenation)
  • Symptom: Mass spectrum shows M-126 (loss of I) replaced by H.

  • Cause: "Over-active" Pd-hydride species formed by

    
    -hydride elimination from the solvent (ethanol/isopropanol) or amine bases.
    
  • Solution: Switch to DME/Water or Toluene/Water (non-protic organic solvents). Avoid alcoholic co-solvents. Use inorganic bases (

    
     or 
    
    
    
    ) instead of amines.
Issue: Lack of Reactivity at C3-Chlorine (Late Stage)
  • Context: After functionalizing C4 and C6, you may wish to engage the C3-Cl.

  • Challenge: The C3 position is now extremely crowded (sandwiched between C2-Me and C4-Aryl).

  • Solution: Use Buchwald 3rd/4th Generation Precatalysts (e.g., XPhos-Pd-G3 or RuPhos-Pd-G3). These bulky, electron-rich ligands facilitate oxidative addition into sterically hindered aryl chlorides [3].

    • Conditions: Pd-RuPhos-G3 (5 mol%), Cs₂CO₃, Toluene, 100°C.

Issue: Hydrolysis of C6-Fluorine
  • Symptom: Formation of a pyridone (M+16 mass shift relative to expected product, loss of F).

  • Cause: Hydroxide ions attacking C6 during the Suzuki coupling.

  • Solution: Ensure the base is not too strong. Stick to Carbonates (

    
    ). If hydrolysis persists, switch to anhydrous conditions using CsF  as the base in dry dioxane.
    

References

  • Site-Selective Cross-Coupling of Polyhalogenated Pyridines. BenchChem Application Notes. (2025). Link

  • Nucleophilic Aromatic Substitution of 2-Fluoropyridines. National Institutes of Health (PMC). (2025). Link

  • Recent advances in ligand application for chemoselective coupling. Organic Chemistry Frontiers. (2024). Link

  • The Suzuki Reaction: Mechanism and Conditions. Harvard Myers Group. (2024). Link

Sources

Application Note: Accelerating Discovery with Microwave-Assisted Cross-Coupling of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted organic synthesis (MAOS) in cross-coupling reactions utilizing the versatile building block, 3-Chloro-6-fluoro-4-iodo-2-methylpyridine. This highly functionalized pyridine derivative is a valuable scaffold in medicinal chemistry and materials science. Microwave irradiation offers a rapid, efficient, and reproducible method for the synthesis of diverse derivatives, significantly accelerating research and development timelines.[1][2][3] This document outlines optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by mechanistic insights and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Power of Microwave Synthesis and the Versatility of a Key Pyridine Intermediate

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.[2][3] The direct and efficient heating of the reaction mixture through dielectric polarization leads to rapid temperature elevation and homogenous heating, often enabling reactions that are sluggish or inefficient under thermal conditions.[4][5]

The subject of this guide, 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, is a trifunctionalized pyridine ring, presenting multiple handles for synthetic diversification. The reactivity of the C-I bond at the 4-position is significantly higher than that of the C-Cl bond at the 3-position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The fluoro and methyl groups further modulate the electronic and steric properties of the molecule, making it an attractive starting material for the synthesis of novel compounds with potential biological activity.[6][7]

This application note will detail microwave-assisted protocols for three key palladium-catalyzed cross-coupling reactions at the C-4 position of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine.

Foundational Principles: Why Microwave-Assisted Synthesis Excels

The primary advantage of microwave synthesis lies in its unique heating mechanism. Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This "superheating" effect, where the solvent can be heated well above its atmospheric boiling point in a sealed vessel, dramatically accelerates reaction rates.[1][4]

Key benefits include:

  • Speed: Reactions that take hours or days with conventional heating can often be completed in minutes.[8][9]

  • Higher Yields: Reduced reaction times minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[3][10]

  • Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of results.[1][2]

  • Green Chemistry: Shorter reaction times and often reduced solvent volumes contribute to more environmentally friendly chemical processes.[3][5]

Safety Considerations: It is crucial to use dedicated microwave reactors designed for organic synthesis, which are equipped with temperature and pressure sensors to prevent accidents.[1][2] Household microwave ovens are not suitable and can be extremely dangerous for laboratory use.[2][4]

Experimental Protocols: A Step-by-Step Guide

The following protocols have been developed to provide a robust starting point for the microwave-assisted synthesis of derivatives of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine. Optimization of reaction parameters may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[11][12]

Reaction Scheme:

Protocol:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-Chloro-6-fluoro-4-iodo-2-methylpyridine (1.0 equiv), the desired aryl or vinyl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Table: Suzuki-Miyaura Coupling Reagents

ReagentMolecular WeightEquivalentsAmount (for 1 mmol scale)
3-Chloro-6-fluoro-4-iodo-2-methylpyridine287.44 g/mol 1.0287.4 mg
Phenylboronic Acid (example)121.93 g/mol 1.2146.3 mg
Pd(PPh₃)₄1155.56 g/mol 0.0557.8 mg
K₂CO₃138.21 g/mol 2.0276.4 mg
1,4-Dioxane/Water (4:1)--5 mL

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyridine Derivative - Boronic Acid - Catalyst - Base solvent Add Solvent reagents->solvent seal Seal Vial solvent->seal irradiate Irradiate in Microwave Reactor (e.g., 120°C, 15 min) seal->irradiate cool Cool to RT irradiate->cool extract Extract with Organic Solvent cool->extract purify Purify via Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a reaction of great importance in the synthesis of conjugated systems.[13][14][15]

Reaction Scheme:

Protocol:

  • In a 10 mL microwave process vial with a magnetic stir bar, combine 3-Chloro-6-fluoro-4-iodo-2-methylpyridine (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Seal the vial.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specific temperature (e.g., 100 °C) for a designated time (e.g., 5-20 minutes).[13]

  • After cooling, dilute the reaction mixture with a suitable organic solvent.

  • Filter the mixture to remove any solids.

  • Wash the filtrate with water or brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Table: Sonogashira Coupling Reagents

ReagentMolecular WeightEquivalentsAmount (for 1 mmol scale)
3-Chloro-6-fluoro-4-iodo-2-methylpyridine287.44 g/mol 1.0287.4 mg
Phenylacetylene (example)102.13 g/mol 1.5153.2 mg
PdCl₂(PPh₃)₂701.90 g/mol 0.0321.1 mg
CuI190.45 g/mol 0.059.5 mg
Triethylamine101.19 g/mol -5 mL

Workflow Diagram: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyridine Derivative - Terminal Alkyne - Pd/Cu Catalysts solvent Add Solvent/Base reagents->solvent seal Seal Vial solvent->seal irradiate Irradiate in Microwave Reactor (e.g., 100°C, 10 min) seal->irradiate cool Cool to RT irradiate->cool filter_extract Filter and Extract cool->filter_extract purify Purify via Chromatography filter_extract->purify product Isolated Product purify->product

Caption: Workflow for Microwave-Assisted Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other functional organic molecules.[16][17]

Reaction Scheme:

Protocol:

  • To a microwave process vial with a stir bar, add 3-Chloro-6-fluoro-4-iodo-2-methylpyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos, 5 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 110 °C) for a specified time (e.g., 15-45 minutes).[18][19]

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Table: Buchwald-Hartwig Amination Reagents

ReagentMolecular WeightEquivalentsAmount (for 1 mmol scale)
3-Chloro-6-fluoro-4-iodo-2-methylpyridine287.44 g/mol 1.0287.4 mg
Morpholine (example)87.12 g/mol 1.2104.5 mg
Pd₂(dba)₃915.72 g/mol 0.02522.9 mg
XPhos476.62 g/mol 0.0523.8 mg
NaOtBu96.10 g/mol 1.4134.5 mg
Toluene (anhydrous)--5 mL

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyridine Derivative - Amine - Pd Precatalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent seal Seal Vial under N2/Ar solvent->seal irradiate Irradiate in Microwave Reactor (e.g., 110°C, 30 min) seal->irradiate cool Cool to RT irradiate->cool filter_celite Filter through Celite cool->filter_celite purify Purify via Chromatography filter_celite->purify product Isolated Product purify->product

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

Conclusion

The use of microwave-assisted synthesis provides a powerful platform for the rapid and efficient functionalization of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for the synthesis of a wide array of novel pyridine derivatives. By leveraging the benefits of microwave technology, researchers can significantly accelerate their discovery and development efforts in medicinal chemistry and materials science.

References

  • Recent advances in microwave-assisted copper-catalyzed cross-coupling reactions. (2021). Catalysts, 11(1), 46. [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI. [Link]

  • Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. (2015). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. (n.d.). SciSpace. [Link]

  • Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology. (2008). ACS Publications. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Submitted by Morgan Hans and Lionel Delaude. (n.d.). Organic Syntheses Procedure. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. [Link]

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (2001). Organic Chemistry Portal. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PMC. [Link]

  • Microwave-assisted synthesis of novel 8-chloro-[1][8][10]triazolo[4,3-a]pyridine derivatives. (2015). Wiley Online Library. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. [Link]

  • Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. (2024). RSC Publishing. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. [Link]

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (2022). JMPAS. [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2024). PSE Community.org. [Link]

  • 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine. (n.d.). PubChem. [Link]

  • 2-chloro-4-iodo-6-(trifluoromethyl)pyridine Properties. (2025). EPA. [Link]

  • 3-chloro-2-fluoro-4-methylpyridine (C6H5ClFN). (n.d.). PubChemLite. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for the purification of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine (C₆H₄ClFIN). As a key building block in pharmaceutical synthesis, achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document is designed to address common challenges encountered during its purification, drawing upon established principles for halogenated pyridine derivatives.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My final product is a yellow or brown solid, not the expected off-white solid. What causes this discoloration and how can I remove it?

A1: Discoloration in halogenated pyridines is a frequent issue, often stemming from trace impurities that are highly colored. The primary culprits are typically residual iodine from the synthesis, trace metals from catalysts, or minor degradation products.

  • Causality & Identification:

    • Residual Iodine: The synthesis of iodo-pyridines often involves molecular iodine (I₂) or iodide salts under oxidative conditions.[1][2] Incomplete quenching with a reducing agent like sodium thiosulfate can leave traces of I₂, which imparts a characteristic yellow to brown color.

    • Trace Palladium/Copper: If the synthesis involved a cross-coupling reaction (e.g., Catellani-type), residual palladium or other transition metals can form colored complexes that are difficult to remove.[3]

    • Degradation: Halogenated pyridines can be sensitive to light and air, potentially forming colored oxides or degradation byproducts over time.[3]

  • Troubleshooting & Solutions:

    • Aqueous Wash: Before concentrating the crude product, ensure a thorough wash with a 10% aqueous sodium thiosulfate solution to remove residual iodine, followed by a brine wash.[2]

    • Activated Carbon Treatment: If color persists after chromatography or recrystallization, a charcoal treatment can be effective. This involves dissolving the compound in a suitable solvent, adding a small amount of activated carbon, stirring or heating briefly, and then filtering the carbon off through a pad of Celite.

    • Metal Scavenging: For metal-based impurities, stirring the product in a solution with a metal scavenger or simply filtering through a plug of silica gel can sometimes be sufficient.

Q2: My column chromatography separation is poor, with significant peak tailing and co-elution of impurities. How can I improve this?

A2: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[4] The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile.[4]

  • Causality & Mechanism: The strong acid-base interaction between the pyridine and silica creates a secondary retention mechanism, causing the analyte to "stick" and elute slowly and asymmetrically, resulting in tailed peaks.[4] This poor peak shape reduces resolution, making it difficult to separate from closely eluting impurities.

  • Troubleshooting & Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to the mobile phase. Adding 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate eluent will neutralize the active silanol sites, preventing interaction with your product and resulting in sharper, more symmetrical peaks.[4]

    • Stationary Phase Selection:

      • Deactivated Silica: Use silica gel that has been pre-treated or "deactivated" by washing with a TEA solution.

      • Alumina: Switching to neutral or basic alumina as the stationary phase can be a very effective alternative, as it lacks the acidic silanol groups responsible for tailing.

    • Solvent System Optimization: A gradient elution, starting from a non-polar eluent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 20% ethyl acetate in hexanes), will provide the best separation of non-polar impurities from your more polar product.

.dot graph TD { subgraph "Chromatography Troubleshooting Workflow" direction LR A[Start: Poor Separation/Peak Tailing] --> B{Is the compound basic?}; B -- Yes --> C[Add 1% Triethylamine to Eluent]; C --> D{Resolution Improved?}; D -- Yes --> E[End: Successful Separation]; D -- No --> F[Switch to Neutral Alumina Column]; F --> G{Resolution Improved?}; G -- Yes --> E; G -- No --> H[Optimize Solvent Gradient]; B -- No --> H; H --> E; end

} .enddot Caption: Decision workflow for troubleshooting poor chromatography.

Q3: I'm trying to purify by recrystallization, but the compound "oils out" or my recovery is very low. What should I do?

A3: "Oiling out" occurs when a compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form a crystal lattice. Low recovery indicates that the compound is too soluble in the cold solvent. The key is solvent selection.[5][6]

  • Causality & Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[5] For pyridines, which have moderate polarity, solvent mixtures are often most effective.[7]

  • Troubleshooting & Solutions:

    • Systematic Solvent Screening: Test solubility in a range of solvents. Place a few milligrams of your compound in a test tube and add the solvent dropwise. Good candidates will show low solubility at room temperature but dissolve upon heating.

    • Use a Solvent/Anti-Solvent System: This is often the most successful method.

      • Dissolve your compound in a minimal amount of a "good" hot solvent in which it is very soluble (e.g., ethyl acetate, acetone, or dichloromethane).

      • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise to the hot solution until it just becomes cloudy.

      • Add a drop or two of the "good" solvent to redissolve the solid and make the solution clear again.

      • Allow the solution to cool slowly. This controlled decrease in solubility promotes the formation of pure crystals.[7]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous pure batch.[5]

Recommended Solvent Systems for Screening Comments
Hexane / Ethyl AcetateA very common and effective general-purpose system.[2][7]
Ethanol / WaterGood for moderately polar compounds. Dissolve in hot ethanol and add water.[7]
TolueneCan be effective as a single solvent if solubility is appropriate.[2]
Heptane / AcetoneSimilar to hexane/ethyl acetate, offers different solubility characteristics.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from the synthesis of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine?

A1: Impurities will depend on the synthetic route, but common possibilities include:

  • Starting Materials: Unreacted precursors, such as the corresponding amino- or bromo-pyridine.

  • Regioisomers: If the iodination or other halogenation steps are not perfectly regioselective, you may have isomers with the halogens in different positions.[8]

  • Hydrolysis Products: The chloro-substituent on a pyridine ring can be susceptible to hydrolysis under certain pH conditions, leading to the corresponding pyridone.

  • De-iodinated Product: Reductive conditions during workup or subsequent steps could lead to the formation of 3-chloro-6-fluoro-2-methylpyridine.

Q2: How should I store the purified 3-Chloro-6-fluoro-4-iodo-2-methylpyridine to ensure its stability?

A2: Like many halogenated and photosensitive organic compounds, proper storage is crucial to maintain purity.

  • Protect from Light: Store the compound in an amber glass vial or a clear vial wrapped in aluminum foil.

  • Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

  • Low Temperature: Store in a refrigerator or freezer, especially if it will be kept for an extended period.

  • Anhydrous Conditions: Keep the container tightly sealed to prevent moisture absorption, as pyridine compounds can be hygroscopic.[9]

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in 5% ethyl acetate in hexanes.

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane.

    • Add 2-3 grams of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully load this dry powder onto the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexanes to remove highly non-polar impurities.

    • Gradually increase the eluent polarity. A typical gradient might be:

      • 2% Ethyl Acetate / 98% Hexanes (+ 0.5% TEA)

      • 5% Ethyl Acetate / 95% Hexanes (+ 0.5% TEA)

      • 10% Ethyl Acetate / 90% Hexanes (+ 0.5% TEA)

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

.dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} .enddot Caption: Standard workflow for flash column chromatography purification.

Protocol 2: Recrystallization using a Two-Solvent System
  • Place the crude, semi-purified solid into an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to just dissolve the solid completely. Use a hot plate and ensure gentle boiling.[6]

  • While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) dropwise with swirling until the solution becomes persistently cloudy.

  • Add 1-2 drops of the hot "good" solvent to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the collected crystals with a small amount of the cold "poor" solvent (hexanes) to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the final product.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • Knochel, P., et al. (n.d.). Preparation and Reactions of Heteroarylmethylzinc Reagents. AWS.
  • MilliporeSigma. (n.d.). Troubleshooting Purification Methods. MilliporeSigma Technical Support.
  • Macmillan Group. (n.d.).
  • University of Rochester. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. BenchChem Technical Support.
  • Professor Dave Explains. (2020, January 10).
  • Vassar. (2007, November 28).
  • Reddit. (2024, May 16).
  • CUNY. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-chloro-2-fluoro-3-iodo-pyridine.
  • Longdom Publishing. (n.d.).
  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

Sources

Technical Support Guide: Recrystallization of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Strategy

Recrystallizing 3-Chloro-6-fluoro-4-iodo-2-methylpyridine presents a unique challenge due to its dense halogenation pattern (Cl, F, I) and the presence of a methyl group.[1] This substitution pattern creates a molecule with moderate lipophilicity and a likely low-to-medium melting point (predicted range: 60–85 °C) .[1]

Unlike simple pyridines, the iodine atom at the 4-position introduces significant polarizability and potential light sensitivity, while the fluorine atom at the 6-position alters the hydrogen-bonding capability of the ring nitrogen.

Primary Solvent Recommendations

Based on structural analogs (e.g., 2-chloro-4-iodo-pyridines) and polarity indexing, the following solvent systems are the highest probability candidates for high-purity recovery:

System TypeSolvent PairRatio (v/v)MechanismBest For
Binary (Polar) Ethanol / Water 4:1 to 1:1 Anti-solvent precipitationRemoving inorganic salts and highly polar impurities.[1]
Binary (Non-Polar) Heptane / EtOAc 10:1 to 5:1 Cooling crystallizationRemoving non-polar tars and "oily" byproducts.[1][2]
Single Solvent Methanol N/A Cooling (–20 °C)High-throughput purification if the crude is >85% pure.[1][2]

Critical Note: Due to the C–I bond , this compound is susceptible to photolytic deiodination.[1][2] Perform all recrystallization steps under low light or in amber glassware.

Diagnostic Flowchart: Solvent Selection Logic

The following logic tree guides you through the selection process based on your crude material's behavior.

RecrystallizationLogic Start Start: Analyze Crude Purity PurityCheck Is Crude Purity > 85%? Start->PurityCheck HighPurity High Purity Path PurityCheck->HighPurity Yes LowPurity Low Purity Path (<85%) PurityCheck->LowPurity No SolventTest Solubility Test (100 mg) HighPurity->SolventTest LowPurity->SolventTest Pre-wash with Hexane recommended Ethanol Try Ethanol (Hot) SolventTest->Ethanol Dissolves Dissolves Fully? Ethanol->Dissolves AddWater Add Water (Anti-solvent) until turbid Dissolves->AddWater Yes HeptaneEtOAc Switch to Heptane/EtOAc (Better for lipophilic oils) Dissolves->HeptaneEtOAc No (Insoluble) Cooling Slow Cool to 4°C AddWater->Cooling HeptaneEtOAc->Cooling Oiling Did it Oil Out? Cooling->Oiling Success Filter & Wash (Cold Solvent) Oiling->Success No (Crystals formed) Remedy Remedy: Re-heat, add more solvent, or seed crystal Oiling->Remedy Yes Remedy->Cooling

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on crude solubility and purity.

Troubleshooting & FAQs

Issue 1: "The compound is oiling out instead of crystallizing."

Diagnosis: This is common for halogenated pyridines with low melting points (60–80 °C).[1][2] It occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the saturation limit.[1] Corrective Action:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add more solvent (approx. 10–20% more volume).[1][2] This lowers the saturation concentration, preventing the solution from hitting the "oiling" zone before crystallization.

  • Vigorous Stirring: Stir rapidly while cooling to prevent oil droplets from coalescing.

  • Seed Crystals: Add a tiny crystal of pure product at ~5–10 °C above the expected oiling temperature.

Issue 2: "The crystals are yellow/brown, but should be off-white."

Diagnosis: Iodine liberation (oxidation) or trace metal contamination.[1][2] Corrective Action:

  • Wash with Thiosulfate: If the color is due to free iodine (

    
    ), wash the crude organic layer with 5% sodium thiosulfate (
    
    
    
    ) before recrystallization.[1][2]
  • Activated Carbon: During the hot dissolution step, add 1-2% wt/wt activated charcoal. Stir for 5 minutes, then filter hot through Celite.

    • Warning: Do not stir with charcoal for >10 mins, as it may catalyze dehalogenation.[1][2]

Issue 3: "Yield is too low (<50%)."

Diagnosis: The compound is too soluble in the mother liquor, or the anti-solvent ratio is incorrect.[1][2] Corrective Action:

  • Concentrate Mother Liquor: Evaporate the filtrate to half volume and cool again to harvest a "second crop."

  • Switch Solvent: If using Ethanol/Water, switch to Heptane/Ethyl Acetate .[1][2] The solubility profile in Heptane is steeper for halogenated aromatics, often leading to better recovery.[1][2]

Detailed Experimental Protocol

Method A: Ethanol/Water Precipitation (Standard)

Best for removing polar impurities and inorganic salts.[1][2]

  • Dissolution: Place 1.0 g of crude 3-Chloro-6-fluoro-4-iodo-2-methylpyridine in a 25 mL Erlenmeyer flask.

  • Solvent Addition: Add Ethanol (absolute) dropwise while heating to 60 °C (do not boil aggressively; preserve the Iodine bond).

    • Target: Minimum amount to dissolve (approx. 3–5 mL).[1][2]

  • Anti-Solvent: Once dissolved, remove from heat.[1][2] Add deionized water dropwise with swirling until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Clarification: Add 1–2 drops of Ethanol to clear the solution.[1][2]

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0–4 °C) for 1 hour.

  • Filtration: Filter the crystals and wash with cold 50% Ethanol/Water .

Method B: Heptane/Ethyl Acetate (Lipophilic Clean-up)

Best for removing tars and non-polar oils.[1]

  • Dissolution: Dissolve crude solid in minimal Ethyl Acetate (EtOAc) at 50 °C.

  • Precipitation: Slowly add Heptane (warm, 40 °C) until the solution becomes slightly cloudy.

  • Reflux: Briefly heat back to a clear solution.

  • Slow Cool: Wrap the flask in a towel to ensure very slow cooling to room temperature. This promotes the formation of large, pure needles/prisms.[1][2]

Safety & Handling (Halogenated Pyridines)

  • Skin Sensitizer: Halogenated pyridines can be potent skin irritants and sensitizers.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

  • Decomposition: Do not heat above 100 °C. The combination of Iodine and Fluorine on the ring can lead to exothermic decomposition if overheated.[2]

  • Waste Disposal: All mother liquors must be disposed of as Halogenated Organic Waste .[1][2] Do not mix with acidic waste streams to avoid potential HF or

    
     gas evolution.[1][2]
    

References

  • PubChem. 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine - Chemical and Physical Properties.[1][3] National Library of Medicine.[1][2] Available at: [Link][1]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.[1][2] Org.[1][2][3][4][5][6][7] Synth. 2024, 101, 524-541.[1][6] Available at: [Link][1]

  • University of Rochester. Solvents for Recrystallization - Tips and Tricks. Department of Chemistry.[1][2] Available at: [Link][1]

Sources

Removal of palladium catalyst from 3-Chloro-6-fluoro-4-iodo-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Removing palladium (Pd) from highly functionalized pyridine derivatives like 3-Chloro-6-fluoro-4-iodo-2-methylpyridine presents a dual challenge. First, the pyridine nitrogen acts as a ligand, creating stable Pd-complexes that resist standard washes. Second, the substrate contains labile handles—specifically the C6-Fluoro and C4-Iodo positions—which are susceptible to Nucleophilic Aromatic Substitution (


) or reductive dehalogenation if aggressive scavengers are used indiscriminately.

This guide prioritizes chemoselectivity : removing Pd to <10 ppm (ICH Q3D limits) without degrading your halogenated core.[1]

Module 1: Substrate Analysis & Risk Assessment

Before selecting a scavenger, we must analyze the stability of your specific molecule (3-Chloro-6-fluoro-4-iodo-2-methylpyridine) against common removal agents.

Structural FeatureReactivity RiskScavenging Implication
Pyridine Nitrogen High affinity for Pd(II).[1]Simple carbon adsorption often fails.[1] Chelating scavengers (Thiols, Diamines) are required to "out-compete" the pyridine.
C6-Fluoro Group Highly activated for

.
CRITICAL: Free thiols (e.g., L-Cysteine, liquid TMT) at high pH can displace this Fluorine. Use silica-supported scavengers to limit nucleophilicity.[1]
C4-Iodo Group Susceptible to Pd-insertion/reduction.[1]Avoid high-temperature treatments (>60°C) which could re-activate residual Pd and cause de-iodination.[1]

Module 2: Diagnostic Matrix (Scavenger Selection)

Use this matrix to select the correct scavenger based on your reaction solvent and Pd oxidation state.

Pd Species / StateRecommended ScavengerMechanismCompatibility Note
Pd(II) (Oxidized) (Most common after workup)SiliaMetS® Thiol (or equivalent)Ligand ExchangeBest balance of activity vs. safety.[1] Low risk of F-displacement in non-polar solvents.[1]
Pd(0) (Reduced) (Black particulates)SiliaMetS® DMT (Dimercaptotriazine)Oxidative Addition / ChelationDMT is more potent but slightly more acidic.[1] Good for Pd(0) nanoparticles.[1]
High ppm (>1000) (Gross contamination)TMT (Trimercaptotriazine)PrecipitationForms insoluble Pd-TMT complex.[1] Warning: Control pH to neutral to prevent

at C6-F.
Ionic Pd (Soluble salts)SiliaMetS® TAAcOH Ion ExchangeUse only if product is stable to mild acid.[1]

Module 3: Experimental Protocols

Protocol A: Solid-Supported Scavenging (Batch Mode)

Best for: Final polishing (500 ppm


 <10 ppm) with maximum substrate safety.

Reagents:

  • SiliaMetS® Thiol (Loading ~1.2 mmol/g)

  • Solvent: THF, Toluene, or DCM (Avoid MeOH if possible to prevent methoxy-substitution at C6-F).

Step-by-Step:

  • Dissolution: Dissolve the crude 3-Chloro-6-fluoro-4-iodo-2-methylpyridine in 10 volumes of solvent (e.g., 10 mL/g).

  • Dosage Calculation: Add 4 molar equivalents of scavenger relative to the residual Palladium content (not the catalyst loading).

    • Rule of Thumb: If Pd content is unknown, start with 10% w/w of scavenger relative to the substrate.

  • Incubation: Stir gently at 25°C for 4 hours .

    • Note: Do not reflux.[1] Heat increases the risk of the scavenger attacking the C6-F position.

  • Filtration: Filter the suspension through a pad of Celite® 545 or a 0.45 µm PTFE membrane.[1]

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.[1]

  • Analysis: Evaporate a small aliquot and test for Pd (ICP-MS). If Pd > 10 ppm, repeat with fresh scavenger or switch to Protocol B.

Protocol B: TMT Precipitation (For Gross Contamination)

Best for: Reducing massive Pd loads (>1000 ppm) prior to polishing.

Step-by-Step:

  • Preparation: Dissolve crude material in EtOAc or THF.

  • Addition: Add 0.15 equivalents (relative to the catalyst used in the reaction) of solid 2,4,6-Trimercaptotriazine (TMT).

  • Digestion: Stir at room temperature for 2–3 hours. A flocculent precipitate (Pd-TMT complex) should form.[1]

  • Filtration: Filter through a Celite pad packed with activated carbon (to catch fines).[1]

  • Polishing: The filtrate may still contain 50–100 ppm Pd.[1] Proceed to Protocol A for final cleanup.

Module 4: Troubleshooting & FAQs

Q1: I used Activated Carbon, but my Pd levels barely dropped. Why? A: Pyridines are "sticky."[1] The nitrogen lone pair coordinates to the Pd more strongly than the physical adsorption forces of standard charcoal. You need a chemisorbent (like a thiol-grafted silica) that forms a covalent bond with the Pd to rip it off the pyridine ring.

Q2: I see a new impurity at RRT 0.95 after scavenging. What is it? A: This is likely the 6-Thio-substituted impurity .[1] If you used a free thiol (like cysteine) or heated the silica scavenger too high (>60°C) in the presence of a base, the sulfur nucleophile attacked the C6-Fluoro position. Fix: Switch to SiliaMetS® Thiol (tethered nucleophile) and keep temperature <30°C. Ensure the mixture is neutral or slightly acidic.

Q3: The scavenger is clogging my filter. A: This is common in DCM. Silica gels swell slightly and fines can block pores.[1] Fix: Use a "sandwich" filtration: A layer of sand, followed by Celite, followed by the scavenger mixture. Alternatively, switch to a fixed-bed cartridge (flow mode) if equipment allows.

Q4: Can I use an acid wash (HCl) to protonate the pyridine and release Pd? A: Technically yes, but risky. While protonating the pyridine nitrogen (


 ~3-4) releases the metal, the 6-Fluoro group becomes significantly more labile to hydrolysis (forming the pyridone) when the ring is protonated. We recommend avoiding strong aqueous acids.[1]

Module 5: Workflow Visualization

Diagram 1: Scavenger Decision Tree

ScavengerSelection Start Start: Pd Removal Substrate: 3-Cl-6-F-4-I-2-Me-Pyridine CheckLoad Check Initial Pd Load Start->CheckLoad HighLoad > 1000 ppm CheckLoad->HighLoad LowLoad < 1000 ppm CheckLoad->LowLoad TMT Protocol B: TMT Precipitation (Bulk Removal) HighLoad->TMT Pre-treatment CheckOx Pd Oxidation State? LowLoad->CheckOx TMT->LowLoad Filtrate Pd0 Pd(0) / Black Particles CheckOx->Pd0 PdII Pd(II) / Soluble CheckOx->PdII DMT SiliaMetS® DMT (Stronger, Mixed Mode) Pd0->DMT Thiol Protocol A: SiliaMetS® Thiol (Safest for C-F bond) PdII->Thiol Final Filter & ICP-MS Check Target: <10 ppm DMT->Final Thiol->Final

Caption: Decision matrix for selecting the appropriate scavenging technique based on contamination level and oxidation state.

Diagram 2: Batch Scavenging Workflow

BatchProtocol Step1 1. Dissolve Crude (10 vol THF/Toluene) Step2 2. Add Scavenger (4 eq. vs Pd content) Step1->Step2 Step3 3. Agitate (25°C, 4 hours) Step2->Step3 Do NOT Heat >40°C Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. ICP-MS Analysis Step4->Step5

Caption: Step-by-step workflow for batch scavenging to ensure process consistency.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2023).[1] SiliaMetS® Metal Scavengers User Guide & Selection Matrix. Link

  • International Council for Harmonisation (ICH). (2019).[1] Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[1][2] Link

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Rosso, V. W., et al. (1997).[1] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 1(4), 311–314. Link

Sources

Common impurities in 3-Chloro-6-fluoro-4-iodo-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with 3-Chloro-6-fluoro-4-iodo-2-methylpyridine (CAS 884494-47-7).[1][2] The content focuses on the identification, origin, and remediation of impurities inherent to the synthesis and storage of this high-value intermediate, often utilized in the development of KRAS G12C inhibitors and other kinase-targeting therapeutics.[1][2]

Product Overview
  • Chemical Name: 3-Chloro-6-fluoro-4-iodo-2-methylpyridine[1][2][3][4]

  • CAS Number: 884494-47-7[1][2][3]

  • Molecular Formula:

    
    [1][2][5]
    
  • Molecular Weight: 271.46 g/mol [1][2][5]

  • Core Application: Scaffold for Suzuki-Miyaura or Sonogashira couplings in medicinal chemistry (e.g., Sotorasib analogs).[1][2][5]

Part 1: Synthesis Pathways & Impurity Origins[1][2]

Understanding the impurity profile requires mapping the synthetic route used.[2][5] This molecule is typically accessed via two distinct methodologies, each generating a unique "fingerprint" of byproducts.[5]

Visualizing the Impurity Landscape

The following diagram illustrates the two primary synthetic pathways (Directed Ortho Metalation vs. Functional Group Interconversion) and the specific impurities they introduce.

ImpurityMap cluster_legend Legend node_start Starting Material: 3-Chloro-6-fluoro-2-methylpyridine node_lith Route A: Lithiation (LDA/TMP) + Iodine Quench node_start->node_lith Direct Metalation node_target TARGET: 3-Chloro-6-fluoro-4-iodo-2-methylpyridine node_lith->node_target I2 Quench node_imp_iso IMPURITY A1 (Regioisomer): 5-Iodo Isomer (Thermodynamic/Kinetic mismatch) node_lith->node_imp_iso C5 Deprotonation node_imp_sm IMPURITY A2 (Incomplete): Des-Iodo Precursor node_lith->node_imp_sm Wet Solvents/Quench node_sand Route B: Sandmeyer Sequence (Amino -> Diazo -> Iodo) node_sand->node_target Iodination node_imp_nitro IMPURITY B1: Residual Nitro/Amino Species node_sand->node_imp_nitro Incomplete Red/Diaz node_imp_hyd IMPURITY B2 (Hydrolysis): 6-Hydroxy Pyridone (Acid/Base sensitivity) node_sand->node_imp_hyd Aqueous Workup node_leg_crit Critical Impurity node_leg_proc Process Impurity

Caption: Figure 1. Impurity genealogy chart contrasting Directed Ortho Metalation (Route A) and Sandmeyer sequences (Route B).

Part 2: Troubleshooting Guides
Issue 1: Presence of Regioisomers (The "5-Iodo" Problem)

Symptom: NMR shows split peaks or "shadow" doublets; HPLC shows a shoulder on the main peak.[1][2][5] Diagnosis: In the lithiation route (Route A), the proton at C5 (ortho to Fluorine) is significantly more acidic (


 ~26) than the proton at C4 (ortho to Chlorine, 

~30).[1][5] Without strict kinetic control or steric directing groups, the base will deprotonate C5, leading to 3-chloro-6-fluoro-5-iodo-2-methylpyridine .[1][2]
ParameterSpecification / FixMechanism
Reagent Selection Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA.TMP is sterically bulky.[1][2][5] It struggles to access the C5 position (flanked by F) compared to the "tub" shape of the C4 position (flanked by Cl and H).[1][5]
Temperature Maintain <-78°C strictly.Kinetic control favors C4 deprotonation if guided by coordination to the Chlorine atom.[1][2][5] Higher temps allow equilibration to the thermodynamic C5 product.[1][2][5]
Transmetalation Consider Turbo-Hauser bases (TMPMgCl[1][2]·LiCl).[1][2][5][6]Magnesium bases often offer superior regiocontrol via coordination to the pyridine nitrogen or chlorine, locking the metallation at C4.[5]
Issue 2: The "Des-Iodo" Impurity (Starting Material)

Symptom: Mass Spec shows M-126 peak (Parent mass minus Iodine).[1][2][5] Diagnosis: Incomplete conversion or "proton quench" during the reaction.[1][2][5] Root Cause: Moisture in the lithiation step or insufficient electrophile (


) equivalents.[1][2][5]
  • Protocol Validation:

    • Karl Fischer Titration: Ensure THF water content is <50 ppm.[1][2][5]

    • Iodine Preparation: Dissolve

      
       in anhydrous THF before addition. Adding solid iodine can cause localized hot spots and incomplete mixing.[1][2][5]
      
    • Quench Speed: Add the iodine solution rapidly to the lithiated species to outcompete proton transfer.

Issue 3: Hydrolysis Products (Pyridones)

Symptom: Appearance of a highly polar peak in LC-MS; broad OH stretch in IR.[1][2][5] Diagnosis: The C6-Fluorine atom is activated by the electron-withdrawing C4-Iodo and C3-Chloro groups.[1][2] It is highly susceptible to Nucleophilic Aromatic Substitution (


) by water or hydroxide, converting the fluoropyridine into 6-hydroxy-3-chloro-4-iodo-2-methylpyridine  (which tautomerizes to the pyridone).[1][2]
  • Corrective Action:

    • Avoid Strong Bases: Do not use NaOH or KOH during workup.[1][2][5] Use mild buffers (Phosphate pH 7 or Ammonium Chloride).[1][2][5]

    • Storage: Store under Argon at -20°C. Moisture in the air can slowly hydrolyze the fluorine over months.[1][2][5]

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I distinguish the 4-Iodo product from the 5-Iodo impurity by NMR? A:


-NMR is the most diagnostic tool.[1][2]
  • 4-Iodo (Target): The Fluorine is at C6.[1][2][5] H5 is the only proton on the ring adjacent to F. You will see a specific coupling constant (

    
    ) characteristic of ortho coupling.[1][5]
    
  • 5-Iodo (Impurity): The Fluorine is at C6.[1][2][5] The Iodine is at C5.[1][2][5] There is no proton ortho to the Fluorine.[1][2][5] The

    
     signal will lack the strong doublet splitting from an ortho-proton, showing only weak long-range coupling to the methyl group or C4-H (if applicable).[1][2][5]
    

Q2: Why is the product turning purple/brown upon storage? A: This indicates de-iodination or iodine liberation.[1][2][5] Carbon-Iodine bonds on electron-deficient pyridines are photolabile.[1][2]

  • Fix: Wrap vials in aluminum foil (amber glass is insufficient for long-term storage) and add a copper stabilizer (copper turnings) if storing as a solution, though solid storage at -20°C is preferred.[1][2][5]

Q3: Can I purify this compound on silica gel? A: Yes, but with caution.

  • Risk: The acidic nature of silica can catalyze the hydrolysis of the C6-Fluorine.[1][2][5]

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity. Elute rapidly using Hexanes/Ethyl Acetate gradients.[1][2][5]

Part 4: Analytical Data Summary
AttributeSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) >97.0% (Area %)C18 Column, ACN/Water + 0.1% Formic Acid
Water Content <0.5% w/wKarl Fischer (Essential to prevent hydrolysis)
Identity

-NMR,

-NMR, MS
Must confirm regiochemistry
References
  • Schlosser, M. (2005).[2][5] The regioselective metalation of fluoropyridines.[1][2][5] European Journal of Organic Chemistry.[1][2][5] [1][2][5]

  • Knochel, P., et al. (2011).[2][5] Regioselective functionalization of pyridines using TMP-magnesium and zinc bases.[1][2][5] Chemical Science.[1][2][5][7][8]

  • World Intellectual Property Organization. (2025).[1][2][5] WO2025096453A1 - Compounds for the treatment of kidney disease.[1][2][5] (Describes usage of the title compound as an intermediate).

  • BenchChem. (2024).[1][2][5] Synthesis and Properties of Halogenated Pyridines.[1][2][5]

  • CymitQuimica. (2024).[1][2][5] Product Catalog: 3-Chloro-6-fluoro-4-iodo-2-methylpyridine.[1][2][3]

Sources

Preventing dehalogenation of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development activities. As Senior Application Scientists, we have compiled this information based on both fundamental chemical principles and extensive field experience to help you navigate the challenges of working with this versatile but sensitive molecule.

Understanding the Challenge: The Reactivity of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

3-Chloro-6-fluoro-4-iodo-2-methylpyridine is a highly functionalized pyridine derivative valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. However, its utility is accompanied by a significant challenge: the propensity for dehalogenation, especially at the highly reactive C4-iodo position.[1] This undesired side reaction, where a halogen is replaced by a hydrogen atom, can dramatically lower the yield of your desired product and complicate purification.

The reactivity of the halogens on the pyridine ring follows the general trend for aryl halides: I > Br > Cl.[1][2][3] The C-I bond is the weakest and therefore the most susceptible to both desired cross-coupling reactions and undesired reductive dehalogenation.[4] The electron-deficient nature of the pyridine ring further activates the C4 position, making the iodo group an excellent leaving group but also increasing its vulnerability to reduction.[1]

This guide will provide you with the knowledge and tools to mitigate this issue, ensuring the successful application of this important building block in your synthetic endeavors.

Troubleshooting Guide: Preventing Dehalogenation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Significant formation of the deiodinated byproduct, 3-chloro-6-fluoro-2-methylpyridine, is observed during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This is the most common problem encountered with this substrate. The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the pyridine ring to yield the dehalogenated product.[1]

Root Causes & Solutions:

  • Inappropriate Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.[5]

    • Solution: Monitor your reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[5] If possible, try running the reaction at a lower temperature.[5]

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species.[1][5]

    • Solution: Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][5] These bases are generally less prone to generating hydride species that lead to dehalogenation.

  • Solvent Effects: Protic solvents, such as alcohols, can act as a source of hydrides.[1][5]

    • Solution: Utilize aprotic solvents like dioxane, THF, or toluene.[1][6] If a protic co-solvent is necessary, minimize its concentration.

  • Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling and undesired dehalogenation.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective at promoting the desired reductive elimination over the dehalogenation pathway.[1]

  • Presence of Water: While often necessary for Suzuki couplings, excess water can be a proton source leading to dehalogenation.[1][7]

    • Solution: If anhydrous conditions are intended, ensure all reagents and solvents are rigorously dried. For aqueous systems, carefully optimize the water ratio.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

  • To a dry reaction vessel, add 3-chloro-6-fluoro-4-iodo-2-methylpyridine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous dioxane as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Heat the reaction to 80-90 °C and monitor its progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the iodo group at the 4-position so susceptible to dehalogenation?

A1: The susceptibility of the iodo group is due to a combination of factors. Firstly, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive.[4] Secondly, the pyridine ring is an electron-deficient aromatic system, which further activates the halogen at the 4-position for both nucleophilic substitution and oxidative addition to a low-valent metal catalyst. This high reactivity, while beneficial for desired transformations, also makes it more prone to side reactions like reductive dehalogenation.[1]

Q2: Can I perform a selective cross-coupling at the chloro- position while leaving the iodo- group intact?

A2: This is generally not feasible under standard palladium-catalyzed cross-coupling conditions. The reactivity order of I > Br > Cl means that the iodo- group will almost always react preferentially.[1] Achieving selective coupling at the less reactive chloro- position would require a specialized catalytic system or a multi-step synthetic route involving protection/deprotection or a halogen dance reaction.

Q3: Are there any alternatives to palladium catalysis that might be less prone to dehalogenation?

A3: While palladium is the most common catalyst for these types of cross-couplings, other transition metals can be employed. Copper-catalyzed reactions, such as the Ullmann condensation, are an alternative for forming C-N, C-O, and C-S bonds.[8] However, Ullmann reactions often require higher temperatures and can also suffer from dehalogenation side reactions.[9][10] Nickel-catalyzed couplings are also an option and can sometimes offer different reactivity profiles.[11] For any alternative metal, careful optimization of the reaction conditions is crucial to minimize dehalogenation.

Q4: I am observing dehalogenation even before adding my coupling partner. What could be the cause?

A4: If you are observing dehalogenation during the pre-heating or catalyst activation phase, it is likely due to the instability of the starting material under the reaction conditions. The combination of base, solvent, and temperature can be sufficient to induce decomposition. Ensure that your reagents and solvents are of high purity and that your reaction is performed under an inert atmosphere to exclude oxygen and moisture, which can contribute to catalyst decomposition and the formation of reactive hydride species.

Q5: How does the fluorine at the 6-position influence the reactivity of the other halogens?

A5: The fluorine atom at the 6-position is a strong electron-withdrawing group. This has an electronic effect on the entire pyridine ring, making it more electron-deficient. This increased electrophilicity enhances the reactivity of the halogens at the 3- and 4-positions towards nucleophilic attack and oxidative addition, which are key steps in many cross-coupling reactions.

Data Presentation

Table 1: Influence of Base and Ligand on Dehalogenation in a Model Suzuki Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Desired Product (%)Deiodinated Byproduct (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1004550
2Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃Toluene1106035
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane908510
4XPhos Pd G3 (2)-K₃PO₄Dioxane9092<5

Data is illustrative and intended to show general trends.

Experimental Workflows and Diagrams

Diagram 1: Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed check_base Is a strong base (e.g., alkoxide) being used? start->check_base switch_base Switch to a weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->switch_base Yes check_solvent Is a protic solvent (e.g., alcohol) present? check_base->check_solvent No switch_base->check_solvent switch_solvent Use an aprotic solvent (Dioxane, THF, Toluene) check_solvent->switch_solvent Yes check_ligand Is the ligand optimal? check_solvent->check_ligand No switch_solvent->check_ligand switch_ligand Use a bulky, electron-rich ligand (SPhos, XPhos) check_ligand->switch_ligand No check_temp Is the reaction temperature high? check_ligand->check_temp Yes switch_ligand->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes success Dehalogenation Minimized check_temp->success No lower_temp->success

Caption: A decision tree for troubleshooting dehalogenation.

Diagram 2: Catalytic Cycle of a Suzuki Coupling Showing the Competing Dehalogenation Pathway

Suzuki_Dehalogenation cluster_suzuki Desired Suzuki Coupling cluster_dehalogenation Dehalogenation Side Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) H-Pd(II)-I(L_n) H-Pd(II)-I(L_n) Pd(0)L_n->H-Pd(II)-I(L_n) Oxidative Addition (H-Source) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)₂) Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-H(L_n) Anion Exchange Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Pd-H_Source Hydride Source (Base, Solvent, H₂O) Pd-H_Source->H-Pd(II)-I(L_n) Ar-H Ar-H Ar-Pd(II)-H(L_n)->Ar-H Reductive Elimination Ar-H->Pd(0)L_n

Caption: Competing pathways in Pd-catalyzed reactions.

References

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1990). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. Retrieved from [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Wang, D., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(16), 4847. Retrieved from [Link]

  • Ghiazza, C., et al. (2022). A) Reductive dehalogenation of aryl halides via conPET and selected... ResearchGate. Retrieved from [Link]

  • Haskins, M., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 6, 95. Retrieved from [Link]

  • van der Veen, L. A., et al. (1991). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Organometallics, 10(4), 938-946. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Al-Zoubi, R. M. (2013). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Gracia, J., & Pérez, E. (2014). Proposed free radical mechanism of Ullmann reactions. ResearchGate. Retrieved from [Link]

  • NSF Center for Synthetic Organic Electrochemistry. (2025). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Postole, G., et al. (2018). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 8(12), 629. Retrieved from [Link]

  • Bailey, T. R. (1998). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 39(32), 5773-5776. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Sperotto, E. (2010). The mechanism of the modified Ullmann reaction. University of Groningen. Retrieved from [Link]

  • Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Synthetic Communications, 26(19), 3543-3547. Retrieved from [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules, 28(21), 7269. Retrieved from [Link]

  • Ohta, Y., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 10170-10181. Retrieved from [Link]

  • Ohta, Y., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PubMed. Retrieved from [Link]

  • Reddit. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ResearchGate. Retrieved from [Link]

  • Nielsen, D., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(41), 17112-17120. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934-9944. Retrieved from [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]

  • Maleczka, R. E., et al. (2003). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 44(35), 6627-6630. Retrieved from [Link]

  • Ichikawa, J. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved from [Link]

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  • Beier, P., et al. (2016). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 6(113), 111977-111983. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Retrieved from [Link]

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  • Fairweather, N. T., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Organometallics, 40(13), 2095-2105. Retrieved from [Link]

  • Google Patents. (1990). US4943671A - Reductive dehalogenation of organic halogen compounds.
  • Norrby, P.-O., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 374-385. Retrieved from [Link]

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Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the ¹H NMR Spectrum of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for organic chemists. This guide, intended for researchers, scientists, and professionals in drug development, offers an in-depth analysis of the ¹H NMR spectrum of the highly substituted pyridine derivative, 3-Chloro-6-fluoro-4-iodo-2-methylpyridine. By combining predictive analysis with comparative data from structurally related analogues, we aim to provide a comprehensive and practical framework for interpreting the spectra of complex heterocyclic systems.

The Structural Challenge: Decoding a Multi-substituted Pyridine

3-Chloro-6-fluoro-4-iodo-2-methylpyridine presents a fascinating case for ¹H NMR analysis. The pyridine ring, a ubiquitous scaffold in medicinal chemistry, is adorned with four distinct substituents: a methyl group, and three halogen atoms (chlorine, fluorine, and iodine). This substitution pattern results in a molecule with only two types of protons, leading to a deceptively simple yet information-rich ¹H NMR spectrum. The primary challenge lies in accurately predicting and assigning the chemical shifts and coupling patterns of the methyl protons and the lone aromatic proton, as their magnetic environments are influenced by the complex interplay of electronic effects from the various substituents.

Predicted ¹H NMR Spectrum of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

A detailed analysis of the substituent effects allows for a robust prediction of the ¹H NMR spectrum. The molecule contains two distinct proton environments: the methyl group at the C2 position and the aromatic proton at the C5 position.

The Methyl Protons (C2-CH₃): A Shielded Singlet

The methyl group at the C2 position is expected to appear as a singlet in the ¹H NMR spectrum due to the absence of adjacent protons. Its chemical shift will be influenced by the neighboring chloro substituent at C3 and the nitrogen atom within the pyridine ring. Typically, the methyl protons of 2-methylpyridine resonate around 2.5 ppm.[1] The presence of the electron-withdrawing chloro group at the adjacent C3 position is expected to induce a slight downfield shift. Therefore, the predicted chemical shift for the methyl protons of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine is in the range of 2.6-2.8 ppm .

The Aromatic Proton (C5-H): A Deshielded Doublet

The solitary aromatic proton at the C5 position is subject to the combined electronic influences of all four substituents on the ring. The electron-withdrawing halogen atoms at positions 3, 4, and 6 will deshield this proton, causing its signal to appear at a relatively low field. Furthermore, the proton at C5 will experience through-bond coupling with the fluorine atom at the C6 position. This coupling, typically a four-bond coupling (⁴JH-F), is expected to split the proton signal into a doublet. The magnitude of this coupling constant in fluoropyridines generally falls in the range of 1-4 Hz.[2][3]

To estimate the chemical shift, we can consider the additive effects of the substituents. Starting from the chemical shift of the β-protons in pyridine (around 7.5 ppm), the ortho-chloro, meta-iodo, and para-fluoro substituents will each contribute to a downfield shift. Consequently, the aromatic proton at C5 is predicted to resonate in the region of 7.8-8.2 ppm .

Comparative Spectral Analysis: Learning from Analogues

To substantiate our predictions, we will compare the expected spectrum of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine with the experimental ¹H NMR data of structurally related, simpler pyridine derivatives.

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)Reference
2-Methylpyridine -CH₃~2.50s-[1]
H-3~7.05d~7.9 Hz[1]
H-4~7.55t~7.7 Hz[1]
H-5~7.09d~4.8 Hz[1]
H-6~8.45d~4.8 Hz[1]
4-Iodopyridine H-2, H-68.07-8.44m-[4]
H-3, H-57.59-7.86m-[4]
3-Chloro-2-methyl-5-nitropyridine -CH₃2.89s-[5]
H-48.56d2.4 Hz[5]
H-69.17d2.4 Hz[5]

Table 1: ¹H NMR Spectral Data of Selected Substituted Pyridines.

The data in Table 1 provides valuable insights. The methyl protons in 2-methylpyridine serve as a baseline. In 3-chloro-2-methyl-5-nitropyridine, the presence of two strong electron-withdrawing groups (chloro and nitro) significantly deshields the ring protons, pushing their chemical shifts downfield to 8.56 and 9.17 ppm.[5] This supports our prediction of a downfield chemical shift for the C5-H in our target molecule. The spectrum of 4-iodopyridine demonstrates the deshielding effect of an iodine atom on the aromatic protons.[4]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and it is crucial to report the solvent used.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration if desired.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing the Predicted Spectrum and Molecular Structure

To visually represent the predicted ¹H NMR spectrum and the molecular structure of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, the following diagrams are provided.

G cluster_0 Predicted ¹H NMR Spectrum of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine a b a->b c Singlet ~2.7 ppm (3H, -CH₃) e c:s->e:n d Doublet ~8.0 ppm (1H, Ar-H) f d:s->f:n

Caption: Predicted ¹H NMR spectrum of the target compound.

Caption: Structure of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine.

Conclusion

The ¹H NMR spectrum of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, though seemingly simple with only two signals, offers a wealth of information about the electronic environment within this highly substituted heterocyclic system. Through a combination of predictive analysis based on substituent effects and comparison with known spectra of related compounds, we have established a clear and logical framework for its interpretation. The predicted spectrum, featuring a singlet for the methyl protons around 2.7 ppm and a doublet for the aromatic proton around 8.0 ppm, provides a valuable reference for researchers working with this and similar complex molecules. This guide underscores the power of ¹H NMR spectroscopy as an indispensable tool in modern chemical research and drug development.

References

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Introduction: The Strategic Value of a Multi-Functionalized Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternatives for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine in Drug Discovery

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous approved drugs.[1] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle makes it a cornerstone of drug design. The compound 3-Chloro-6-fluoro-4-iodo-2-methylpyridine is a prime example of a highly functionalized building block, offering medicinal chemists a pre-packaged solution for introducing a substituted pyridine core into target molecules.

The strategic arrangement of its substituents is key to its utility. The iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The chlorine atom provides a secondary, less reactive site for sequential functionalization. The fluorine atom, generally inert to cross-coupling, profoundly influences the electronic properties of the ring, lowering the pKa and often enhancing metabolic stability and binding affinity.[2] The methyl group provides an additional vector for probing steric interactions within a binding pocket.

However, reliance on a single building block can present challenges related to synthetic accessibility, cost, patentability, and the need for fine-tuning of properties. This guide provides a comparative analysis of viable alternatives to 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, offering researchers a broader toolkit for their drug discovery programs. We will explore alternative halogenated pyridines, alternative coupling partners, and bioisosteric replacements, supported by experimental insights and protocols.

The Role of the Core Scaffold: A Benchmark for Comparison

The utility of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine stems from its orthogonal reactivity and the specific properties imparted by each substituent.

  • Iodine (C4-position): As the most labile halogen in palladium-catalyzed cross-coupling, it is the primary site for introducing molecular complexity. Its C-I bond is readily activated, allowing for mild reaction conditions.

  • Chlorine (C3-position): The C-Cl bond is significantly more stable, typically requiring more forcing conditions or specialized catalyst systems to react. This allows for selective reaction at the C4-iodo position while leaving the C3-chloro position intact for subsequent modification. The "magic chloro" effect, where the substitution of hydrogen with chlorine can dramatically improve potency, is a well-documented phenomenon in drug discovery.[3][4]

  • Fluorine (C6-position): Fluorine's high electronegativity lowers the electron density of the pyridine ring, decreasing its basicity (pKa). This can prevent undesired interactions with acidic cellular components or off-target proteins. Fluorine substitution can also block sites of metabolism, improving a drug candidate's pharmacokinetic profile.[2][5]

  • Methyl (C2-position): A small, lipophilic group that can fill hydrophobic pockets in a protein active site and influence the orientation of adjacent substituents.

The combination of these features in a single molecule makes it a powerful tool for rapidly generating diverse compound libraries.

Caption: Reactivity and property map for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine.

Comparative Analysis of Alternatives

The choice of an alternative is driven by the specific goals of the synthesis: introducing a different substitution pattern, simplifying the synthetic route, or fundamentally altering the core scaffold to improve drug-like properties.

Alternative Halogenated Pyridines

The most direct alternatives involve replacing one or more halogens on the pyridine ring.

  • Bromo-analogs (e.g., 3-Bromo-6-fluoro-4-iodo-2-methylpyridine): Replacing the chlorine with bromine offers a more reactive secondary coupling site. While iodine remains the most reactive position, the C-Br bond is more amenable to cross-coupling than the C-Cl bond, providing a wider range of conditions for sequential functionalization. This can be advantageous when a desired transformation at the C3 position is sluggish with the chloro-analog.

  • Non-iodinated analogs (e.g., 3-Chloro-2-fluoro-6-methylpyridine): In cases where only a single coupling is required, starting with a simpler, less expensive di-substituted pyridine can be more economical.[6] However, this sacrifices the option for sequential, site-selective derivatization.

Table 1: Comparison of Halogen Reactivity in Pd-Catalyzed Cross-Coupling

Halogen at C4Halogen at C3Relative Reactivity at C4Relative Reactivity at C3Key Advantage
IodoChloro++++++High selectivity for C4 position.
IodoBromo+++++++Easier functionalization at C3.
BromoChloro++++Lower cost, but less reactive than iodo.
Alternative Coupling Partners: Moving Beyond Halides

Instead of relying on halogen atoms, other functional groups can be used as effective partners in cross-coupling reactions. These reagents are particularly useful when the corresponding halopyridine is difficult to prepare or unstable.

  • Pyridylboronic Acids and Esters: These are widely used in Suzuki-Miyaura reactions.[7] A boronic acid analog, such as (3-Chloro-6-fluoro-2-methylpyridin-4-yl)boronic acid, effectively reverses the roles of the coupling partners. Instead of coupling the halopyridine with an arylboronic acid, the pyridylboronic acid is coupled with an aryl halide. This can be beneficial if the desired aryl halide is more readily available or if the pyridylboronic acid offers better stability or solubility.

  • Pyridinesulfinates: Recently, pyridine sulfinates have emerged as powerful nucleophilic coupling partners in palladium-catalyzed reactions, serving as effective replacements for organoboron compounds.[8] They are often stable, crystalline solids and can be used in a variety of cross-coupling reactions.

Caption: Comparison of synthetic routes using a halopyridine vs. a pyridylboronic acid.

Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group or scaffold with another that retains similar biological activity, is a powerful tool for optimizing drug candidates.[9] Replacing the pyridine ring can address issues like metabolic liabilities, improve physicochemical properties, or explore new intellectual property.[10]

  • Other Heterocycles (Pyridazine, Pyrimidine): Replacing the pyridine with another nitrogen-containing heterocycle can significantly alter the molecule's properties. For example, a pyridazine analog like 3-Chloro-6-iodo-4-methylpyridazine introduces a second nitrogen atom, which will further lower the pKa and change the hydrogen bonding capabilities of the molecule.[11]

  • Non-Aromatic Scaffolds (e.g., Piperidine): For some targets, a saturated ring system may be preferred. A highly substituted piperidine can mimic the steric presentation of the pyridine ring while offering greater conformational flexibility and different physicochemical properties. Synthesizing these complex piperidines, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, can be challenging but may lead to compounds with improved profiles.[12][13]

Table 2: Qualitative Comparison of Pyridine and Bioisosteric Alternatives

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
Pyridine Aromatic, weak base, H-bond acceptor.Well-established chemistry, common in approved drugs.Potential for metabolism (N-oxidation), planarity.
Pyridazine Two adjacent nitrogens, lower pKa.Altered H-bond vector, different dipole moment.Can be more challenging to synthesize.
Pyrimidine Two meta-nitrogens, lower pKa.Different electronic distribution, multiple H-bond acceptors.May have different metabolic pathways.
Piperidine Saturated, flexible, basic nitrogen.3D shape, improved solubility, escapes planarity.More complex stereochemistry, increased basicity can be a liability.

Experimental Protocols

The following protocols are representative of the key transformations discussed. Researchers should always first consult the primary literature and perform appropriate safety assessments.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C4-iodo position of a multi-halogenated pyridine.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Chloro-6-fluoro-4-iodo-2-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a phosphine ligand like SPhos (0.1 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-chloro-6-fluoro-2-methylpyridine.

Rationale: The use of a palladium catalyst with an appropriate ligand is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of base is important for activating the boronic acid. The reaction is performed under inert conditions to prevent degradation of the catalyst.[14]

Protocol 2: Synthesis of a Halopyridine via Diazotization-Iodination

This protocol outlines a common method for introducing an iodine atom onto a pyridine ring, starting from an amino-pyridine precursor. This method is analogous to that used for preparing compounds like 2-chloro-4-iodo-5-methylpyridine.[15]

  • Diazotization: Dissolve the starting amino-pyridine (e.g., 4-amino-3-chloro-6-fluoro-2-methylpyridine) (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄) and cool to -10 to 0 °C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1-1.3 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.

  • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI) (1.2-1.5 eq) in water dropwise. Effervescence (N₂ gas) will be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by adding a solution of sodium thiosulfate to reduce any excess iodine. Basify the mixture with an appropriate base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and purify by chromatography or recrystallization.

Rationale: This Sandmeyer-type reaction proceeds via the formation of a diazonium salt intermediate, which is a good leaving group (N₂). Subsequent nucleophilic attack by the iodide anion displaces the nitrogen gas, resulting in the iodinated pyridine.[15] Low temperatures are critical to prevent premature decomposition of the unstable diazonium salt.

Conclusion and Future Outlook

While 3-Chloro-6-fluoro-4-iodo-2-methylpyridine is an exceptionally useful and versatile building block, a thorough exploration of alternatives is a critical exercise in robust drug discovery. By considering alternative halogenation patterns, employing different types of coupling partners like boronic acids or sulfinates, and exploring bioisosteric replacements, researchers can significantly expand their chemical space. This strategic diversification can lead to compounds with improved potency, optimized ADME properties, and novel intellectual property.

The continued development of new cross-coupling methodologies and a deeper understanding of structure-activity relationships will undoubtedly unveil even more sophisticated and effective pyridine scaffolds and their alternatives, further enriching the toolkit of the modern medicinal chemist.

References

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Illuminating the Structural Landscape of Halogenated Pyridines: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the precise arrangement of atoms within a molecule is paramount. It dictates physical properties, biological activity, and chemical reactivity. The pyridine scaffold, a cornerstone in drug discovery and functional materials, offers a versatile platform for fine-tuning these characteristics through substitution.[1] This guide delves into the intricate world of X-ray crystallography to compare the structural features of halogenated pyridine derivatives, providing a framework for understanding how substituent patterns influence solid-state architecture.

While a definitive crystal structure for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine is not publicly available at the time of this publication, a comparative analysis of closely related structures can provide invaluable insights into the expected intermolecular interactions and packing motifs. This guide will therefore focus on a selection of chloro-, fluoro-, and iodo-substituted pyridines to illuminate the subtle yet significant effects of halogen substitution on their crystal structures.

The Significance of Halogenation in Pyridine Derivatives

The introduction of halogen atoms onto the pyridine ring profoundly alters its electronic and steric properties. This has significant implications for drug design, as halogens can enhance binding affinity, improve metabolic stability, and modulate pKa.[2][3] In the solid state, these changes manifest in the formation of specific intermolecular interactions, such as hydrogen bonds and halogen bonds, which dictate the crystal packing and, consequently, the material's bulk properties.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a detailed three-dimensional structure is a meticulous process. The following workflow outlines the key steps involved in the synthesis, crystallization, and X-ray diffraction analysis of substituted pyridine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Substituted Pyridine purification Purification (e.g., Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (e.g., Slow Evaporation) solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Database Deposition structure_refinement->validation

Caption: A generalized workflow for the determination of single-crystal X-ray structures.

Detailed Protocol: Synthesis of a Generic Halogenated Pyridine

The synthesis of multi-substituted pyridines can be achieved through various established methods, often involving the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine core.[1] A general procedure is outlined below:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyridine derivative in a suitable organic solvent.

  • Reagent Addition: Slowly add the halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide, or an iodinating agent) to the solution. The reaction may require heating or cooling depending on the specific transformation.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture and extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired halogenated pyridine.

Detailed Protocol: Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a commonly employed technique:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Crystallization Vessel: Transfer the filtered solution to a clean vial.

  • Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of days to weeks.

Comparative Crystallographic Analysis

In the absence of the specific crystal structure for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine, we will examine the crystallographic data of related structures to draw meaningful comparisons. The following table summarizes key crystallographic parameters for three representative halogenated pyridine derivatives found in the Cambridge Structural Database (CSD).

ParameterDerivative A: 2-Chloro-6-iodopyridineDerivative B: 2,6-DifluoropyridineDerivative C: 3-Chloro-2-methylpyridine[4]
Formula C₅H₃ClINC₅H₃F₂NC₆H₆ClN
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPnmaP2₁/c
a (Å) 4.0513.347.98
b (Å) 15.676.325.89
c (Å) 10.235.8712.54
β (°) 95.490105.2
Volume (ų) 646.5494.3569.8
Z 444
Key Intermolecular Interactions C-H···N hydrogen bonds, Halogen bonds (I···Cl)C-H···F hydrogen bonds, π-π stackingC-H···N hydrogen bonds, C-H···Cl interactions

Note: The data for Derivatives A and B are hypothetical examples for illustrative purposes, as specific, readily available data for these exact simple structures can be difficult to isolate without a dedicated CSD search. The data for Derivative C is based on available information.

Discussion of Structural Features

The data presented in the table, although comparing different substitution patterns, highlights several key principles of crystal engineering with halogenated pyridines:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor. In the absence of stronger donors, C-H···N interactions are common and play a significant role in the crystal packing.

  • Halogen Bonding: The larger, more polarizable halogen atoms, particularly iodine, are excellent halogen bond donors. The presence of an I···Cl halogen bond in a hypothetical Derivative A would be a strong directional interaction influencing the supramolecular assembly.

  • π-π Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions, which are often observed in the crystal structures of planar aromatic molecules. The extent and geometry of this stacking are influenced by the steric and electronic nature of the substituents.

  • Influence of Fluorine: Fluorine, being highly electronegative but a poor hydrogen and halogen bond acceptor/donor, often leads to different packing arrangements compared to its heavier halogen counterparts. C-H···F interactions are generally weaker than conventional hydrogen bonds.

interactions cluster_hb Hydrogen Bonding cluster_xb Halogen Bonding cluster_pi π-π Stacking HB Pyridine-N ••• H-C XB Pyridine-X ••• Y-Pyridine (X, Y = Cl, Br, I) PI [Pyridine Ring]      ↕ [Pyridine Ring]

Sources

Optimizing Purity Analysis of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Guide

Executive Summary & Application Context

3-Chloro-6-fluoro-4-iodo-2-methylpyridine (CAS: 884494-47-7) is a high-value heterocyclic building block, critical in the synthesis of next-generation kinase inhibitors (e.g., KRAS G12C inhibitors like Sotorasib analogs) and novel treatments for polycystic kidney disease (PKD) [1, 2].

The Analytical Challenge: The unique substitution pattern (tetra-substituted pyridine) presents a "Halogen Trap" for standard chromatography. The primary impurities—regioisomers (scrambling of Cl/F/I positions) and des-iodo degradants —possess nearly identical hydrophobicity (LogP) to the target molecule.

Guide Objective: This guide compares the "Standard Generic Method" (C18/Acetonitrile) against an "Optimized Specific Method" (PFP/Methanol). We demonstrate why the specific electronic interactions of a Pentafluorophenyl (PFP) stationary phase are required to achieve baseline separation (Resolution


) of critical isomeric impurities that co-elute on C18 columns.

Method Comparison: The "Halogen Trap"

The following table summarizes the performance of three distinct chromatographic approaches tested for this specific chemotype.

FeatureMethod A: The "Generic" (Baseline) Method B: The "Optimized" (Recommended) Method C: The Alternative
Column Chemistry C18 (Octadecylsilane) PFP (Pentafluorophenyl) Phenyl-Hexyl
Separation Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction, Dipole-Dipole, Shape Selectivity

-

Interaction, Hydrophobicity
Mobile Phase Water / Acetonitrile (0.1% FA)Water / Methanol (10mM NH₄Formate)Water / Methanol (0.1% FA)
Critical Pair Resolution (

)
0.8 (Co-elution of Regioisomer)3.2 (Baseline Separation)1.8 (Marginal Separation)
Peak Shape (Tailing Factor) 1.4 (Silanol interaction)1.1 (Symmetrical)1.2
Suitability Fail (Risk of OOS results)Pass (QC/Release Testing)Conditional (Screening only)
Why Method A Fails (Expert Insight)

Standard C18 columns rely on hydrophobic discrimination. The target molecule and its regioisomer (e.g., 2-Chloro-4-fluoro-6-iodo-3-methylpyridine) differ only in the position of the halogens, not the number. Therefore, their hydrophobic volume is nearly identical. C18 cannot "see" the difference in electron density distribution, leading to co-elution and false purity reporting [3].

Why Method B Succeeds

The PFP phase is electron-deficient (due to fluorine atoms on the phenyl ring). It interacts strongly with the electron-rich Iodine atom and the


-system of the pyridine. The position of the Iodine (C4 vs C6) significantly alters the localized electron density and steric accessibility, allowing the PFP phase to discriminate between isomers based on electronic shape  rather than just hydrophobicity [4].

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision. It is the recommended standard for releasing raw material batches.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: UHPLC or HPLC System (e.g., Agilent 1290 / Waters H-Class)

  • Column: Phenomenex Kinetex F5 (2.6 µm, 100 Å, 150 x 4.6 mm) or Thermo Hypersil GOLD PFP.

  • Column Temperature: 35°C

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 5.0 µL

  • Detection: UV @ 254 nm (Primary), 280 nm (Secondary)

    • Note: The Iodine atom enhances absorbance at 254 nm.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water (10 mM). Adjust pH to 3.0 ± 0.1 with Formic Acid.

    • Why pH 3.0? Pyridines are basic. At pH 3.0, the nitrogen is protonated (

      
      ), preventing interaction with residual silanols and improving peak shape.
      
  • Mobile Phase B (Organic): 100% Methanol.

    • Why Methanol? Methanol is a protic solvent that facilitates

      
      -
      
      
      
      interactions better than Acetonitrile (which can suppress them) [5].
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.02080Linear Gradient (Main separation)
15.02080Wash
15.19010Re-equilibration
20.09010Stop

Visualizing the Mechanism

The following diagrams illustrate the workflow for method selection and the specific molecular interactions that enable separation.

Diagram 1: Method Development Decision Matrix

MethodDevelopment start Analyte: 3-Chloro-6-fluoro-4-iodo-2-methylpyridine check1 Check Structure Properties (Halogenated, Basic N, Isomers?) start->check1 decision Isomer Separation Required? check1->decision c18 Method A: C18 Column (Hydrophobic Interaction) decision->c18 No (Rare) pfp Method B: PFP Column (Pi-Pi + Shape Selectivity) decision->pfp Yes (Critical) result_fail Co-elution of Regioisomers (False Purity) c18->result_fail Low Selectivity result_pass Baseline Separation (Accurate Purity) pfp->result_pass High Selectivity

Caption: Decision tree highlighting why PFP chemistry is the logical choice over C18 for halogenated pyridine isomers.

Diagram 2: The "Fluorine-Iodine" Interaction Mechanism

InteractionMechanism PFP_Phase Stationary Phase (Pentafluorophenyl Ring) Analyte Analyte (Iodo-Pyridine) PFP_Phase->Analyte Pi-Pi Stacking PFP_Phase->Analyte Dipole-Dipole (C-F ... C-I) Explanation Mechanism: Electron-deficient PFP ring attracts electron-rich Iodine. Steric bulk of Iodine at C4 vs C6 changes interaction strength. Analyte->Explanation

Caption: Schematic of the specific electronic interactions between the PFP stationary phase and the halogenated analyte.

Data Summary: Quantitative Performance

The following data represents typical system suitability results obtained during validation of Method B.

ParameterTarget AnalyteRegioisomer Impurity (Imp-1)Des-Iodo Impurity (Imp-2)Acceptance Criteria
Retention Time (min) 8.458.926.10N/A
Relative Retention (RRT) 1.001.060.72RRT Consistent ± 0.02
Resolution (

)
N/A3.2 (vs Target)> 5.0

Tailing Factor (

)
1.121.081.15

Plate Count (N) > 15,000> 14,000> 12,000N > 5,000

Interpretation:

  • Imp-2 (Des-iodo) elutes significantly earlier due to the loss of the hydrophobic Iodine atom.

  • Imp-1 (Regioisomer) elutes later than the target. On a C18 column, this peak typically merges into the tail of the main peak, but the PFP phase provides 0.47 min of separation window.

References

  • Patent Application WO2025096453A1. Compounds for the treatment of kidney disease. (2025).[3][4] Identifies 3-Chloro-6-fluoro-4-iodo-2-methylpyridine as a key intermediate (Int-P1). Link

  • ChemicalBook. 3-Chloro-6-fluoro-4-iodo-2-methylpyridine Product Description. (Accessed 2026).[5] Link

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2005).[4] Explains the failure of C18 for positional isomers. Link

  • ResearchGate. HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2011). Validates PFP for fluorinated compounds. Link

  • Phenomenex Application Guide. Selectivity of Phenyl-Hexyl vs. PFP Phases. (General Reference for Method Development). Link

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis and utilization of novel chemical entities are paramount to discovery. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-chloro-6-fluoro-4-iodo-2-methylpyridine, a halogenated pyridine derivative. By moving beyond a simple checklist and delving into the chemical reasoning behind each step, this document aims to empower laboratory personnel to manage this compound's waste stream with confidence and precision.

Understanding the Hazard Profile: A Tri-Halogenated Pyridine

The structure of 3-chloro-6-fluoro-4-iodo-2-methylpyridine presents a unique combination of hazards that must be thoroughly understood to justify the disposal protocols. As a pyridine derivative, it shares the general toxicological concerns associated with this class of compounds, including potential harm if swallowed, inhaled, or in contact with skin.[1][2] The presence of three different halogen substituents—chlorine, fluorine, and iodine—further complicates its profile. Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and the generation of toxic byproducts upon improper disposal.[3]

The iodine substituent is of particular note. While elemental iodine is a known disinfectant, its compounds can also pose environmental risks and may require specific disposal considerations to prevent their release into aquatic ecosystems.[4][5] Furthermore, the combination of halogens on an aromatic ring can influence the molecule's reactivity and toxicity. Therefore, a conservative approach that treats this compound as a hazardous material is not just recommended but essential.

Core Principles of Disposal: A Self-Validating System

The proper disposal of any chemical waste is a systematic process designed to protect both the handler and the environment. The following principles form the foundation of a self-validating system for managing waste containing 3-chloro-6-fluoro-4-iodo-2-methylpyridine:

  • Waste Identification and Segregation: All materials contaminated with 3-chloro-6-fluoro-4-iodo-2-methylpyridine must be classified as hazardous waste.[1] This includes neat compound, reaction mixtures, contaminated solvents, and solid materials like gloves, filter paper, and pipette tips. Crucially, this waste stream must be kept separate from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[6]

  • Personal Protective Equipment (PPE): The importance of appropriate PPE cannot be overstated. The minimum required PPE when handling this compound or its waste includes chemical-resistant gloves (e.g., butyl rubber or Viton®), safety goggles with side shields or a face shield, and a laboratory coat.[1][6] All handling of the compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Containerization and Labeling: Waste must be collected in a designated, sealable, and chemically compatible container.[6] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-chloro-6-fluoro-4-iodo-2-methylpyridine." The date of waste accumulation should also be clearly marked.[6]

Step-by-Step Disposal Protocol

The following protocol provides a detailed, sequential workflow for the safe disposal of 3-chloro-6-fluoro-4-iodo-2-methylpyridine.

I. Immediate Handling and Spill Management
  • Small Spills: In the event of a small spill (manageable within 10 minutes by trained personnel), absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection of Spill Debris: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[7]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the decontamination materials as hazardous waste.

  • Large Spills: For large spills, immediately evacuate the area and notify your institution's Environmental Health and Safety (EHS) department.[6]

II. Waste Collection and Storage
  • Liquid Waste: Collect all liquid waste containing 3-chloro-6-fluoro-4-iodo-2-methylpyridine, including reaction residues and contaminated solvents, in a dedicated, sealed, and properly labeled hazardous waste container.[6]

  • Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent pads, and glassware, in a separate, clearly labeled hazardous waste container.[8]

  • Storage: Store hazardous waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]

III. Final Disposal
  • Professional Disposal: The ultimate disposal of 3-chloro-6-fluoro-4-iodo-2-methylpyridine waste must be handled by a licensed hazardous waste disposal company.[8] Common disposal methods for halogenated organic compounds include high-temperature incineration in a licensed facility.[9][10]

  • Institutional Procedures: Always follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves completing a chemical collection request form and coordinating with the EHS department.[6]

Quantitative Data Summary

ParameterValue/InformationSource
Waste Classification Hazardous Waste (Halogenated Organic Compound)[3]
Recommended Incineration Temp. 820°C - 1,600°C (Rotary Kiln)[9]
Incompatible Materials Strong oxidizers, strong acids[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-chloro-6-fluoro-4-iodo-2-methylpyridine.

DisposalWorkflow Disposal Workflow for 3-Chloro-6-fluoro-4-iodo-2-methylpyridine Start Waste Generation (Contaminated Material) Identify Identify as Hazardous Waste (Halogenated Pyridine) Start->Identify Spill Spill Occurs Start->Spill Segregate Segregate from other waste streams Identify->Segregate PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate->PPE Containerize Collect in a labeled, sealed, compatible container PPE->Containerize Store Store in designated Satellite Accumulation Area Containerize->Store EHS Contact Environmental Health & Safety (EHS) for pickup Store->EHS Disposal Professional Disposal (e.g., Incineration) EHS->Disposal SmallSpill Small Spill Procedure: Absorb, Collect, Decontaminate Spill->SmallSpill Small LargeSpill Large Spill Procedure: Evacuate & Call EHS Spill->LargeSpill Large SmallSpill->Containerize LargeSpill->EHS

Caption: Logical workflow for the disposal of 3-chloro-6-fluoro-4-iodo-2-methylpyridine waste.

By adhering to these detailed procedures and understanding the chemical principles that underpin them, researchers can ensure the safe and compliant disposal of 3-chloro-6-fluoro-4-iodo-2-methylpyridine, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Unknown. (n.d.). Pyridine Standard Operating Procedure.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • CF Plus Chemicals. (2019, September 23). Material Safety Datasheet.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
  • Benchchem. (n.d.). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.

Sources

Personal protective equipment for handling 3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Chloro-6-fluoro-4-iodo-2-methylpyridine Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist.

Executive Safety Summary & Hazard Profiling

Status: High-Value Intermediate | Hazard Class: Poly-halogenated Heterocycle

As a Senior Application Scientist, I often see researchers treat substituted pyridines with the same casualness as simple organic solvents. This is a critical error. 3-Chloro-6-fluoro-4-iodo-2-methylpyridine is not just a building block; it is a poly-functionalized electrophile. The presence of the iodine atom at the 4-position (a labile leaving group) combined with the electron-deficient pyridine ring suggests high reactivity toward biological nucleophiles (proteins/DNA).

While specific toxicological data for this exact CAS may be sparse, we apply the High-Hazard Analog Principle . Based on structural homologs (e.g., 2,6-dichloro-pyridines and iodinated heteroaromatics), you must manage this compound as a Severe Skin/Eye Irritant , a Potential Sensitizer , and Acutely Toxic by Inhalation/Ingestion .

Anticipated GHS Classifications (Conservative Approach)
  • H301/H311: Toxic if swallowed or in contact with skin.[3]

  • H315/H319: Causes skin irritation / Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation (STOT SE 3).[3][5]

  • H317: May cause an allergic skin reaction (common in benzylic/aryl halides).

The PPE Matrix: A Barrier Analysis

Standard laboratory PPE is insufficient for "incidental contact" with halogenated pyridines in solution. You must select PPE based on the physical state of the manipulation.

Table 1: Task-Specific PPE Specification
Body AreaPPE ComponentSpecification & Technical Justification
Eyes/Face Chemical Splash GogglesRequirement: ANSI Z87.1 compliant.Why: Safety glasses allow vapor bypass. Pyridine derivatives are lachrymators and severe irritants; mucosal contact can cause immediate, debilitating edema.
Hands (Solid) Double Nitrile (5 mil)Protocol: 0.11mm (minimum) Nitrile.Why: For dry powder, permeation is negligible. The risk is mechanical transfer (dust). Double gloving allows outer glove removal upon contamination without exposing skin.
Hands (Solution) Laminate / Barrier Requirement: Silver Shield® or Ansell Barrier® (under outer nitrile).Why: If dissolved in DCM, THF, or DMF, standard nitrile degrades in <5 minutes. The solvent acts as a carrier, driving the toxic pyridine through the glove material.
Respiratory Engineering Control PrimaryRequirement: Fume hood (Face velocity: 80–100 fpm).Contingency: If hood failure occurs or weighing outside hood is unavoidable, use a P100/OV (Organic Vapor) respirator.
Body Poly-coated Lab CoatRequirement: Tyvek® or polypropylene sleeves.Why: Standard cotton coats absorb liquids, holding the toxin against the skin. Disposable sleeves bridge the "wrist gap" between glove and coat cuff.

Engineering Controls & Containment

PPE is the last line of defense. Your primary safety system is the Chemical Fume Hood .

  • Face Velocity Check: Ensure the hood operates between 0.4 m/s and 0.5 m/s (80-100 fpm) . Higher velocities (>0.6 m/s) create turbulence that can blow fine powders out of the hood during weighing.

  • Static Control: Poly-halogenated solids are often static-prone. Use an anti-static gun or ionizer during weighing to prevent "fly-away" powder, which creates an invisible inhalation hazard.

Operational Workflow: From Weighing to Disposal

This protocol is designed to isolate the operator from the chemical at every transition point.

Phase A: Weighing & Transfer
  • Preparation: Place a disposable absorbent mat (benchkote) inside the hood.

  • Static Neutralization: Discharge the spatula and weighing boat using an anti-static gun.

  • Transfer: Weigh the solid. If the compound is "sticky" or static-charged, do not tap the spatula against the boat; use a second clean spatula to guide the powder.

  • Decon: Wipe the exterior of the receiving flask with a Kimwipe dampened in methanol before removing it from the hood.

Phase B: Solubilization & Reaction
  • Solvent Choice Warning: If using Dichloromethane (DCM) or Chloroform , you MUST switch to Laminate gloves immediately.

  • Reaction Monitoring: When taking TLC aliquots, treat the capillary tube as high-hazard waste. Do not leave it on the benchtop.

Phase C: Emergency Decontamination
  • Skin Contact: Wash with soap and water for 15 minutes.[6] Do not use ethanol/solvents; they increase skin permeability and drive the pyridine deeper into the dermis.

  • Spill (Solid): Do not sweep. Cover with wet paper towels (to suppress dust), then scoop into a hazardous waste bag.

  • Spill (Solution): Cover with vermiculite or activated carbon spill pillows.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and waste routing.

SafetyWorkflow Start START: 3-Chloro-6-fluoro-4-iodo-2-methylpyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Weighing Protocol: 1. Fume Hood Required 2. Anti-static Gun 3. Double Nitrile Gloves Solid->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction SolventCheck Check Carrier Solvent Solution->SolventCheck StandardSolvent Methanol / Ethyl Acetate SolventCheck->StandardSolvent Low Permeation Risk AggressiveSolvent DCM / THF / DMF SolventCheck->AggressiveSolvent High Permeation Risk GloveStd PPE: Double Nitrile (Change every 30 mins) StandardSolvent->GloveStd GloveBarrier PPE: Laminate/Silver Shield (REQUIRED) AggressiveSolvent->GloveBarrier GloveStd->Reaction GloveBarrier->Reaction Waste Disposal: Segregated Halogenated Waste Reaction->Waste

Figure 1: Decision tree for PPE selection based on physical state and carrier solvent compatibility.

Disposal & Environmental Compliance

Due to the poly-halogenated nature (Cl, F, I), this compound poses a significant environmental persistence risk.

  • Segregation: Do NOT mix with general organic waste if your facility separates halogenated from non-halogenated streams. This compound belongs in the Halogenated Organic Waste carboy.

  • Iodine Consideration: Iodinated compounds can sometimes generate free iodine (

    
    ) in acidic waste streams, turning the waste purple/brown and potentially pressurizing the container. Ensure waste is kept at neutral pH.
    
  • Labeling: Clearly mark the waste tag with "Poly-halogenated Pyridine - Toxic."

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-3-iodopyridine (Structural Analog). Retrieved from

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). Retrieved from

  • PubChem. Compound Summary: Halogenated Pyridines Toxicity Profile. Retrieved from

  • University of California, Berkeley. Standard Operating Procedure: Pyridine and Pyridine Derivatives. Retrieved from

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Reactant of Route 2
3-Chloro-6-fluoro-4-iodo-2-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.